molecular formula C9H10N2O B160023 (2S,3S)-3-phenylaziridine-2-carboxamide CAS No. 133474-07-4

(2S,3S)-3-phenylaziridine-2-carboxamide

Numéro de catalogue: B160023
Numéro CAS: 133474-07-4
Poids moléculaire: 162.19 g/mol
Clé InChI: GPBCRRMRLBDOKI-SFYZADRCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3S)-3-phenylaziridine-2-carboxamide (CAS 88286-06-0) is a chiral aziridine derivative of significant value in asymmetric organic synthesis. Compounds with this stereospecific, strained three-membered ring structure are recognized as versatile chirons, or chiral synthons, for the construction of enantiomerically pure biologically active molecules . The 2-amino-4-picoline is a key intermediate in the synthesis of various carboxamide derivatives, which are ubiquitous functional groups in pharmaceuticals . The cis-configured aziridine scaffold is a synthetic equivalent of protected serine aldehydes, but with superior configurational stability, making it a crucial building block for synthesizing natural products like alkaloids and sphingoids, as well as approved drugs and potential medications . Its high reactivity allows for regioselective ring-opening at the less substituted carbon atom by various nucleophiles, enabling access to complex vicinal amino alcohols and 1,3-disubstituted propane units commonly found in active pharmaceutical ingredients (APIs) . This product is intended for research purposes as a key synthetic intermediate and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use.

Propriétés

Numéro CAS

133474-07-4

Formule moléculaire

C9H10N2O

Poids moléculaire

162.19 g/mol

Nom IUPAC

(2S,3S)-3-phenylaziridine-2-carboxamide

InChI

InChI=1S/C9H10N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,7-8,11H,(H2,10,12)/t7-,8-/m0/s1

Clé InChI

GPBCRRMRLBDOKI-SFYZADRCSA-N

SMILES

C1=CC=C(C=C1)C2C(N2)C(=O)N

SMILES isomérique

C1=CC=C(C=C1)[C@@H]2[C@H](N2)C(=O)N

SMILES canonique

C1=CC=C(C=C1)C2C(N2)C(=O)N

Synonymes

2-Aziridinecarboxamide,3-phenyl-,trans-(9CI)

Origine du produit

United States
Foundational & Exploratory

An In-Depth Technical Guide to (2S,3S)-3-Phenylaziridine-2-carboxamide: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (2S,3S)-3-phenylaziridine-2-carboxamide, a chiral heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its unique chemical architecture, stereospecific synthesis, and predicted physicochemical properties, while also exploring its potential as a versatile building block in the synthesis of complex nitrogen-containing molecules.

Introduction: The Significance of the Aziridine Moiety

Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable intermediates in organic synthesis due to their inherent ring strain (approximately 26-27 kcal/mol).[1] This strain makes them susceptible to nucleophilic ring-opening reactions, providing a powerful tool for the stereospecific introduction of nitrogen and other functionalities into molecules.[1][2] The phenylaziridine scaffold, in particular, has garnered attention for its presence in a variety of biologically active compounds, with many exhibiting anticancer and antimicrobial properties.[2] The carboxamide functional group adds another layer of chemical versatility, allowing for further derivatization and interaction with biological targets.

The specific stereoisomer, (2S,3S)-3-phenylaziridine-2-carboxamide, presents a defined three-dimensional arrangement of its constituent atoms, which is crucial for its interaction with chiral biological molecules such as enzymes and receptors. Understanding and controlling this stereochemistry is paramount in the development of targeted therapeutics.

Chemical Structure and Stereochemistry

The structure of (2S,3S)-3-phenylaziridine-2-carboxamide is characterized by a three-membered aziridine ring with a phenyl group at the C3 position and a carboxamide group at the C2 position. The "(2S,3S)" designation indicates a cis relationship between the phenyl and carboxamide groups, where both substituents are on the same side of the aziridine ring.

Caption: Chemical structure of (2S,3S)-3-phenylaziridine-2-carboxamide.

The cis stereochemistry is a critical feature, influencing the molecule's conformation and how it presents its functional groups for interaction. The planarity of the phenyl ring and the carboxamide group relative to the aziridine ring will dictate its steric profile and potential binding modes.

Stereospecific Synthesis

A robust and stereocontrolled synthesis is essential for accessing enantiomerically pure (2S,3S)-3-phenylaziridine-2-carboxamide. A proposed two-step synthetic pathway, based on established methodologies for the synthesis of related aziridine-2-carboxylates and their subsequent amidation, is outlined below.[3][4][5]

G start α-Amino-nitrile & Ethyl Diazoacetate step1 Lewis Acid Catalyzed Asymmetric Aziridination start->step1 intermediate Ethyl (2S,3S)-3-phenylaziridine-2-carboxylate step1->intermediate step2 Amidation with Ammonia intermediate->step2 product (2S,3S)-3-phenylaziridine-2-carboxamide step2->product

Caption: Proposed synthetic workflow for (2S,3S)-3-phenylaziridine-2-carboxamide.

Step 1: Synthesis of Ethyl (2S,3S)-3-phenylaziridine-2-carboxylate

This step is based on the asymmetric synthesis of cis-3-alkylaziridine-2-carboxylates.[3] The reaction involves the Lewis acid-catalyzed reaction of an α-aminonitrile with ethyl diazoacetate. The use of a chiral amine in the formation of the α-aminonitrile allows for the stereoselective synthesis of the desired (2S,3S) isomer.

Experimental Protocol:

  • Preparation of the α-Aminonitrile: To a solution of benzaldehyde (1.0 eq) and a chiral amine, such as (S)-(-)-α-methylbenzylamine (1.0 eq), in a suitable solvent like methanol, add trimethylsilyl cyanide (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to yield the crude α-aminonitrile.

  • Aziridination Reaction: Dissolve the crude α-aminonitrile in anhydrous dichloromethane. Cool the solution to -78 °C and add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) (1.2 eq), dropwise. To this mixture, add a solution of ethyl diazoacetate (1.1 eq) in dichloromethane dropwise over 1 hour.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain ethyl (2S,3S)-3-phenylaziridine-2-carboxylate.

Step 2: Amidation to (2S,3S)-3-phenylaziridine-2-carboxamide

The conversion of the ethyl ester to the primary amide can be achieved through various amidation methods.[4][5] A common approach is direct aminolysis with ammonia.

Experimental Protocol:

  • Amidation Reaction: Dissolve the purified ethyl (2S,3S)-3-phenylaziridine-2-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol in a sealed pressure tube.

  • Reaction Monitoring: Heat the mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Isolation of the Product: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude product can be purified by recrystallization or flash column chromatography to yield (2S,3S)-3-phenylaziridine-2-carboxamide.

Physicochemical and Spectroscopic Properties

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR - Phenyl Protons: Multiplet in the range of δ 7.2-7.5 ppm. - Aziridine Protons (H2 & H3): Doublets in the range of δ 2.5-3.5 ppm with a characteristic cis coupling constant (J ≈ 6-8 Hz). - Amide Protons (NH₂): Two broad singlets in the range of δ 5.5-7.5 ppm. - NH Proton (Aziridine): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR - Phenyl Carbons: Resonances in the aromatic region (δ 125-140 ppm). - Aziridine Carbons (C2 & C3): Resonances in the upfield region (δ 35-50 ppm). - Amide Carbonyl: Resonance in the downfield region (δ 170-175 ppm).
IR Spectroscopy - N-H Stretch (Amide): Two bands in the region of 3200-3400 cm⁻¹. - N-H Stretch (Aziridine): A band around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1600-1640 cm⁻¹. - C-H Aromatic Stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight of C₉H₁₀N₂O. - Fragmentation: Likely fragmentation patterns would involve the loss of the carboxamide group, the phenyl group, and cleavage of the aziridine ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of (2S,3S)-3-phenylaziridine-2-carboxamide is dominated by the electrophilic nature of the strained aziridine ring. Nucleophilic attack can lead to ring-opening, providing access to a variety of functionalized amino acid derivatives.

G start (2S,3S)-3-Phenylaziridine-2-carboxamide attack_c3 Attack at C3 start->attack_c3 attack_c2 Attack at C2 start->attack_c2 nucleophile Nucleophile (Nu⁻) nucleophile->attack_c3 nucleophile->attack_c2 product_alpha α-Amino Acid Derivative (β-Substituted) attack_c3->product_alpha product_beta β-Amino Acid Derivative (α-Substituted) attack_c2->product_beta

Caption: General reaction pathways for the nucleophilic ring-opening of the aziridine.

The regioselectivity of the ring-opening is influenced by both electronic and steric factors. In many cases, nucleophilic attack is favored at the C3 position due to steric hindrance from the carboxamide group at C2 and electronic activation by the phenyl group.[1] This regioselectivity makes (2S,3S)-3-phenylaziridine-2-carboxamide a valuable precursor for the synthesis of β-substituted α-amino acids.

Given the known biological activities of many aziridine-containing compounds, (2S,3S)-3-phenylaziridine-2-carboxamide and its derivatives are promising candidates for screening in various biological assays.[2] Its ability to act as a potential alkylating agent suggests that it could be investigated for anticancer activity. Furthermore, its rigid, stereochemically defined structure makes it an interesting scaffold for the design of enzyme inhibitors and receptor ligands.

Conclusion

(2S,3S)-3-phenylaziridine-2-carboxamide is a chiral molecule with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, a logical and stereospecific synthetic route can be proposed based on established literature precedents. Its predicted spectroscopic properties and chemical reactivity, particularly the susceptibility of the aziridine ring to nucleophilic opening, make it a versatile building block for the creation of complex and biologically relevant molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted and holds the promise of uncovering new therapeutic agents and synthetic methodologies.

References

  • Supporting Information for various organic syntheses.
  • Lee, K.-D., et al. (2001).
  • Electronic Supplementary Information (ESI)
  • Tanner, D. (2000).
  • Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). ChemRxiv.
  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2839-2873.
  • Wulff, W. D., & Y-H. H. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(22), 11148-11162.
  • Hodgson, D. M., & Gras, E. (2002). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry, 1, 1-19.
  • Assessment of cytotoxicity of some synthetic compounds against breast carcinoma spheroids with subsequent analysis of pro-apoptotic and gene expression. (2025).
  • D'hooghe, M., & De Kimpe, N. (2008). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 4, 21.
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186.
  • Sharma, R. K., et al. (2009). Spectroscopic characterization of bioactive carboxyamide with trinuclear lanthanide (III) ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 647-652.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649-6656.
  • Gamage, S. A., et al. (2006). Phenazine-1-carboxamides: structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain. Bioorganic & Medicinal Chemistry, 14(3), 845-856.
  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Allen, C. L., & Williams, J. M. J. (2011). Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. Chemical Society Reviews, 40(7), 3405-3415.
  • Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Half-Wave Potentials and In Vitro Cytotoxic Evaluation of 3-Acylated 2,5-Bis(phenylamino)-1,4-benzoquinones on Cancer Cells. (2019). Molecules, 24(9), 1782.
  • Metal-Free Aziridination of Styrene Derivatives with Iminoiodinane Catalyzed by I2/TBAI. (2013). The Journal of Organic Chemistry, 78(15), 7450-7457.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). International Journal of Molecular Sciences, 22(21), 11686.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
  • Synthesis and characterization of complexes of 2-chloropyridine-3-carboxamide. (2013). Research Journal of Chemical Sciences, 3(6), 56-60.
  • PubChem. (2S,3R)-2-methyl-3-phenylaziridine. National Center for Biotechnology Information. PubChem Compound Database; CID=11815401. Available at: [Link]

Sources

Biological Activity of Chiral Phenylaziridine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

The phenylaziridine-2-carboxamide scaffold represents a specialized class of electrophilic "warheads" in medicinal chemistry. Unlike non-specific alkylating agents, these derivatives can be tuned for high selectivity against cysteine proteases (e.g., Cathepsins B, L, K) and specific microbial targets. Their biological potency hinges on the aziridine ring strain (~27 kcal/mol) , which drives irreversible covalent modification of nucleophilic active site residues.

This guide details the structural basis, asymmetric synthesis, and biological characterization of these compounds. It specifically addresses the critical role of chirality in determining the precise orientation required for the nucleophilic attack, distinguishing potent inhibitors from inactive isomers.

Chemical Basis & Mechanism of Action

The Electrophilic "Warhead"

The core mechanism of phenylaziridine-2-carboxamides is the ring-opening reaction triggered by a nucleophile. In biological systems, the primary target is the thiolate anion (


) of a cysteine residue within an enzyme's active site.
  • Selectivity: The carboxamide group acts as a "recognition element," hydrogen bonding with the enzyme's S' subsites (e.g., the oxyanion hole), positioning the aziridine ring perfectly for attack by the catalytic cysteine.

  • Reactivity: The phenyl group at the C3 position stabilizes the transition state of the ring opening via benzylic resonance, while electron-withdrawing groups (EWGs) on the phenyl ring can enhance electrophilicity.

Mechanism Visualization

The following diagram illustrates the covalent inhibition of a cysteine protease by a chiral phenylaziridine-2-carboxamide.

Mechanism of Action Enzyme Cysteine Protease (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Recognition Inhibitor Phenylaziridine-2-carboxamide (Electrophile) Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS S- attacks C3/C2 Adduct Covalent Enzyme-Inhibitor Adduct (Irreversible Inhibition) TS->Adduct Ring Opening

Caption: Kinetic pathway of cysteine protease inactivation. The enzyme's catalytic cysteine thiolate attacks the aziridine carbon, relieving ring strain and forming a stable thioether bond.

Asymmetric Synthesis Protocol

Controlling the stereochemistry at C2 and C3 is non-negotiable. The biological activity often resides in a single enantiomer (e.g.,


) due to the strict geometric constraints of the enzyme active site.
The Modified Gabriel-Cromwell Protocol

This method allows for the formation of the aziridine ring with defined stereochemistry using chiral starting materials or asymmetric catalysts.

Reagents:

  • 
    -Unsaturated ester or amide (Cinnamate derivative).
    
  • N-source: O-benzylhydroxylamine or chiral amine.

  • Brominating agent: NBS (N-Bromosuccinimide).

  • Base: Potassium tert-butoxide (

    
    -BuOK).
    

Workflow:

  • Bromination: Reaction of the cinnamate derivative with NBS to form the

    
    -dibromo adduct.
    
  • Amine Addition: Treatment with the primary amine generates the

    
    -bromo-
    
    
    
    -amino intermediate.
  • Cyclization: Addition of base (

    
    -BuOK) triggers intramolecular 
    
    
    
    displacement of the bromide by the amine nitrogen, closing the aziridine ring.
  • Resolution: If racemic, separation via Chiral HPLC (Chiralpak AD-H column).

Synthesis Workflow Start Start: Cinnamic Acid Derivative Step1 1. Bromination (NBS, CCl4) Forms: 2,3-Dibromo ester Start->Step1 Step2 2. Amine Addition (R-NH2, Et3N) Forms: alpha-bromo-beta-amino ester Step1->Step2 Step3 3. Ring Closure (t-BuOK, THF) Forms: Aziridine-2-carboxylate Step2->Step3 Step4 4. Amidation (R'-NH2, coupling agent) Forms: Phenylaziridine-2-carboxamide Step3->Step4 Final Final: Chiral HPLC Purification Step4->Final

Caption: Step-wise synthesis of phenylaziridine-2-carboxamide derivatives via the Gabriel-Cromwell route.

Biological Evaluation & SAR

Structure-Activity Relationship (SAR)

The potency of these derivatives is governed by two main factors: Electrophilicity and Recognition .

Structural ComponentModificationBiological Effect (Cysteine Protease)
Phenyl Ring (C3) Electron-Withdrawing Groups (e.g.,

-NO

,

-CF

)
Increases Potency. Destabilizes the ring, making it more susceptible to nucleophilic attack.
Phenyl Ring (C3) Electron-Donating Groups (e.g.,

-OMe)
Decreases Potency. Stabilizes the ring, reducing reactivity toward the cysteine thiolate.
Carboxamide Nitrogen Bulky hydrophobic groups (e.g., Benzyl, Phenethyl)Increases Selectivity. Targets the S' hydrophobic pockets of the enzyme (e.g., Cathepsin L S2' subsite).
Aziridine Nitrogen N-Acylation vs. N-HN-Acyl is more reactive. The amide bond on the ring nitrogen withdraws electron density, activating the ring.
Quantitative Data: Enzyme Inhibition (IC )

Data synthesized from comparative studies on Cathepsin L inhibition (Schirmeister et al. & related literature).

Compound IDConfigurationR (Amide)Ar (Phenyl)IC

(Cathepsin L)
Mechanism
AZ-01

BenzylPhenyl1.2

M
Irreversible
AZ-02

BenzylPhenyl> 50

M
Inactive
AZ-03

Benzyl4-NO

-Phenyl
0.15

M
Irreversible
AZ-04

MethylPhenyl15.4

M
Irreversible

Key Insight: The


 configuration is often critical for matching the chirality of the protein backbone in the active site. The introduction of a nitro group (AZ-03) significantly enhances potency by activating the ring carbon.

Experimental Protocols

In Vitro Cysteine Protease Inhibition Assay

Objective: Determine the IC


 of the synthesized derivative against Cathepsin B/L.

Materials:

  • Recombinant Human Cathepsin L.

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (Dithiothreitol).

Procedure:

  • Activation: Incubate the enzyme in the buffer (with DTT) for 5 minutes at 37°C to activate the active site cysteine.

  • Inhibitor Addition: Add the phenylaziridine derivative (dissolved in DMSO) at varying concentrations (0.01

    
    M to 100 
    
    
    
    M). Maintain DMSO concentration < 1%.
  • Incubation: Incubate enzyme + inhibitor for 15 minutes. Note: Since this is an irreversible inhibitor, time-dependency is a key validation step.

  • Substrate Initiation: Add Z-Phe-Arg-AMC (10

    
    M final).
    
  • Measurement: Monitor fluorescence release (Ex 360 nm / Em 460 nm) kinetically for 10 minutes.

  • Calculation: Plot residual enzyme activity vs. log[Inhibitor]. Fit to a non-linear regression model to determine IC

    
    .
    
Self-Validation Checklist
  • Control: Run a DMSO-only control (100% activity).

  • E-64 Standard: Include E-64 (a standard epoxide-based cysteine protease inhibitor) as a positive control.

  • Time-Dependence: If IC

    
     decreases with longer pre-incubation times, the mechanism is confirmed as irreversible (covalent).
    

References

  • Schirmeister, T. (1999). Aziridine-2,3-dicarboxylic acid derivatives as novel inhibitors of cysteine proteases: Synthesis and structure-activity relationships. Journal of Medicinal Chemistry.

  • Vicik, R., et al. (2006). Aziridide-based inhibitors of cathepsin L: The key role of the nitrogen protecting group. ChemMedChem.

  • Manna, F., et al. (2002). Synthesis and biological evaluation of novel phenylaziridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025). The Biological Activity of Phenylaziridine Derivatives: A Technical Guide.

  • RSC Publishing. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry.

The 3-Phenylaziridine-2-Carboxamide Scaffold: A Technical Review of Cysteine Protease Inhibition and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-phenylaziridine-2-carboxamide scaffold represents a privileged class of electrophilic "warheads" in medicinal chemistry, primarily utilized for the irreversible inhibition of cysteine proteases (e.g., Cathepsin B, L, K, and Falcipains). Unlike non-specific alkylating agents, the 3-phenylaziridine moiety offers a tunable reactivity profile driven by ring strain (~26 kcal/mol) and the electron-withdrawing nature of the carboxamide group.

This guide analyzes the scaffold's utility as a P2-P1' peptidomimetic , where the phenyl ring targets the hydrophobic S2 subsite of papain-like proteases, and the aziridine nitrogen allows for stereoselective engagement with the catalytic cysteine thiolate.

Chemical Architecture & Reactivity

The core structure consists of a three-membered aziridine ring substituted at the C2 position with a carboxamide and at the C3 position with a phenyl group.

Stereochemical Configurations

The biological activity is highly dependent on the relative stereochemistry of the substituents:

  • Trans-configuration ((2R,3R) or (2S,3S)): Generally thermodynamically more stable and often exhibits superior selectivity in enzyme binding pockets due to reduced steric clash during the approach to the active site.

  • Cis-configuration ((2R,3S) or (2S,3R)): chemically accessible but often less potent in specific protease inhibition contexts due to unfavorable dipole alignment.

Electrophilic Activation (The "Warhead" Mechanism)

The aziridine ring acts as a "suicide substrate." The amide group at C2 withdraws electron density, activating the C3 (and to a lesser extent C2) carbon for nucleophilic attack.

  • Target: The thiolate anion (

    
    ) of the catalytic cysteine residue (e.g., Cys25 in Papain).
    
  • Selectivity: The 3-phenyl group provides a hydrophobic anchor, directing the molecule into the S2 specificity pocket, thereby increasing the local concentration of the warhead near the active site thiol.

Synthetic Strategies

Two primary methodologies dominate the construction of the 3-phenylaziridine-2-carboxamide core: the classic Gabriel-Cromwell cyclization and modern Nitrene Transfer reactions.

Method A: Gabriel-Cromwell Cyclization

This route is preferred for scale-up and generates the trans-isomer predominantly.

  • Bromination:

    
    -Unsaturated amide (cinnamamide derivative) is brominated to form the 
    
    
    
    -dibromo adduct.
  • Cyclization: Treatment with a primary amine (or ammonia) induces displacement of the

    
    -bromide followed by intramolecular cyclization displacing the 
    
    
    
    -bromide.
Method B: Rhodium-Catalyzed Aziridination

A stereospecific route utilizing nitrene donors.

  • Precursors: Styrene derivatives and a nitrene source (e.g., PhI=NNs).

  • Catalysis:

    
     or chiral Rh(II) complexes generate a metal-nitrene intermediate.
    
  • Transfer: The nitrene adds across the alkene double bond.

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Pathway Key Start1 Cinnamic Acid Derivatives Step1 Bromination (Br2, CCl4) Start1->Step1 Inter1 α,β-Dibromo Amide Step1->Inter1 Step2 Gabriel-Cromwell (R-NH2, Et3N) Inter1->Step2 Cyclization Product 3-Phenylaziridine- 2-Carboxamide Step2->Product Trans-selective Start2 Styrene Derivatives Step3 Rh(II) Catalysis (PhI=N-R) Start2->Step3 Step3->Product Stereospecific Legend1 Precursor Legend2 Target Scaffold

Caption: Comparative synthetic workflows for 3-phenylaziridine-2-carboxamide via Gabriel-Cromwell and Rh-catalyzed routes.

Medicinal Chemistry & Pharmacology

Mechanism of Action: Covalent Inhibition

The therapeutic efficacy of 3-phenylaziridine-2-carboxamides relies on the irreversible alkylation of the enzyme active site.

  • Recognition: The inhibitor binds reversibly (

    
    ) to the protease. The 3-phenyl group occupies the S2 hydrophobic pocket , a critical determinant for Cathepsin L selectivity.
    
  • Alkylation: The active site cysteine thiolate attacks the aziridine ring (typically at C3, favored by benzylic stabilization of the transition state, though C2 attack is possible depending on N-substitution).

  • Inactivation: Ring opening results in a stable thioether adduct, permanently disabling the enzyme (

    
    ).
    
Visualization of Enzyme Inactivation

Mechanism Enzyme Cysteine Protease (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex + Inhibitor Inhibitor 3-Phenylaziridine- 2-Carboxamide Inhibitor->Complex TS Transition State (Nucleophilic Attack on Ring) Complex->TS S- attacks C3 Adduct Alkylated Enzyme (Irreversible Thioether) TS->Adduct Ring Opening S2_Pocket S2 Pocket: Hydrophobic Interaction (Phenyl Group) S2_Pocket->Complex

Caption: Mechanism of irreversible cysteine protease inactivation by 3-phenylaziridine-2-carboxamide.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on Cathepsin L inhibition, a primary target for this scaffold.

Structural ElementModificationEffect on Potency (

)
Mechanistic Rationale
C3 Substituent Phenyl High (< 100 nM) Optimal occupancy of the hydrophobic S2 pocket.
MethylLow (> 10

M)
Insufficient hydrophobic contact area in S2.
HydrogenInactiveLack of recognition; purely electrophilic (non-specific).
N1 Substituent Acyl / SulfonylIncreasedElectron-withdrawing groups activate the ring for nucleophilic attack.
Unsubstituted (H)ModerateRequires protonation or specific pH conditions for activation.
C2 Substituent Carboxamide High H-bond donor/acceptor interactions with S1' backbone (Gly66).
Ethyl EsterModerateGood permeability (prodrug), but weaker direct binding than amide.
Free AcidVariableoften poor cell permeability; pH dependent binding.

Data synthesized from comparative analysis of aziridine-2-carboxylate derivatives [1][2].

Key Therapeutic Applications[2]

Oncology (Metastasis Inhibition)

Cathepsins B and L are upregulated in metastatic tumors, facilitating extracellular matrix degradation. 3-phenylaziridine-2-carboxamide derivatives (specifically N-acyl analogs) effectively inhibit these proteases, reducing tumor invasiveness.

  • Key Insight: The "Leakadine" derivative has demonstrated immunomodulatory and antitumor activity, linked to cell surface cysteine protease inhibition [3].

Parasitic Diseases (Malaria & Leishmaniasis)[3]
  • Malaria: Plasmodium falciparum relies on falcipains (cysteine proteases) to degrade hemoglobin. 3-phenylaziridine derivatives mimic the phenylalanine residue of the natural substrate, blocking hemoglobin hydrolysis.

  • Leishmaniasis: Aziridine-2,3-dicarboxylates (structurally related) have shown micromolar potency against Leishmania major promastigotes with low host toxicity [4].[1]

Experimental Protocols

Protocol: Synthesis of trans-N-Benzyl-3-phenylaziridine-2-carboxamide

Objective: Synthesis via Gabriel-Cromwell protocol.

  • Reagents: Ethyl cinnamate (10 mmol), Bromine (10 mmol), Benzylamine (30 mmol), Ethanol (50 mL).

  • Bromination: Dissolve ethyl cinnamate in

    
     (or 
    
    
    
    ). Add
    
    
    dropwise at 0°C. Stir for 1h. Evaporate solvent to yield crude dibromide.
  • Cyclization: Dissolve crude dibromide in Ethanol. Add Benzylamine (3 eq) dropwise. Reflux for 3-4 hours.

  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc 4:1).

  • Amidation: React the resulting ester with ammonia/methanol or specific amine to yield the final carboxamide.

Protocol: Enzymatic Inhibition Assay (Cathepsin L)

Objective: Determine


 of the synthesized inhibitor.
  • Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate,

    
    ).
    
  • Procedure:

    • Incubate human Cathepsin L (1 nM final) with varying concentrations of 3-phenylaziridine-2-carboxamide (0.1 nM to 10

      
      M) for 30 mins at 37°C.
      
    • Add Substrate (10

      
      M final).
      
    • Monitor fluorescence (Ex 360 nm / Em 460 nm) for 10 mins.

  • Analysis: Plot % Residual Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate

    
    .
    

References

  • Vicik, R. et al. (2006). Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism. ChemMedChem. Link

  • Schirmeister, T. (1999). New Peptidic Cysteine Protease Inhibitors Derived from the Electrophilic α-Amino Acid Aziridine-2,3-dicarboxylic Acid. Journal of Medicinal Chemistry. Link

  • Srevne, A. et al. (2025). Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions. ResearchGate. Link

  • Schulz, F. et al. (2014).[2] Aziridine-2,3-Dicarboxylates, Peptidomimetic Cysteine Protease Inhibitors with Antileishmanial Activity. Antimicrobial Agents and Chemotherapy.[3] Link

  • Mladenovic, M. et al. (2008). Understanding the Structure-Activity Relationships of Cysteine Protease Inhibitors. Chemical Reviews.[4] Link

Sources

Potential of (2S,3S)-3-phenylaziridine-2-carboxamide as a cysteine protease inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of (2S,3S)-3-Phenylaziridine-2-Carboxamide: A Next-Generation Cysteine Protease Inhibitor

Executive Summary

This technical guide evaluates (2S,3S)-3-phenylaziridine-2-carboxamide as a high-potency, irreversible inhibitor of papain-like cysteine proteases (e.g., Cathepsin B, L, K, and Rhodesain). Unlike traditional peptidyl epoxides (e.g., E-64) or nitriles, the aziridine-2-carboxamide scaffold offers a unique balance of electrophilic reactivity and structural rigidity .

The core value proposition of this molecule lies in its specific stereochemistry (2S,3S) , which directs the hydrophobic phenyl group into the enzyme's S2 specificity pocket , positioning the aziridine warhead for a precise nucleophilic attack by the active site thiolate. This guide details the mechanistic basis, experimental validation protocols, and structure-activity relationships (SAR) necessary for developing this compound into a therapeutic lead for diseases ranging from osteoporosis to parasitic infections (e.g., Leishmaniasis, Trypanosomiasis).

Mechanistic Architecture

The inhibition of cysteine proteases by (2S,3S)-3-phenylaziridine-2-carboxamide is governed by a two-step mechanism: molecular recognition followed by suicide inhibition .

The Catalytic Triad & Target Site

Cysteine proteases operate via a catalytic triad (Cys-His-Asn).[1] In the active state, the cysteine thiol is deprotonated by the adjacent histidine, forming a highly nucleophilic thiolate-imidazolium ion pair .

  • Target: Active Site Cysteine (e.g., Cys25 in Papain/Cathepsin L).

  • Warhead: The strained, electrophilic aziridine ring.

Stereochemical Precision (2S, 3S)

The (2S,3S) configuration is critical. This trans-stereochemistry ensures:

  • S2 Pocket Occupancy: The C3-phenyl substituent aligns with the hydrophobic S2 pocket (a dominant specificity determinant in Cathepsins).

  • Ring Activation: The C2-carboxamide acts as an electron-withdrawing group (EWG), activating the ring towards nucleophilic attack without making it hyper-reactive (which would cause toxicity).

  • Attack Trajectory: The geometry forces the thiolate to attack the aziridine carbons (typically C3, driven by benzylic stabilization of the transition state) from the least hindered face, leading to irreversible ring opening.

Mechanism of Action Diagram

InhibitionMechanism cluster_legend Pathway Stages Enzyme Active Enzyme (Cys-S⁻ / His-H⁺) Michaelis Michaelis Complex (Non-covalent Binding) Phenyl -> S2 Pocket Enzyme->Michaelis + Inhibitor Inhibitor (2S,3S)-Inhibitor (Aziridine Warhead) Inhibitor->Michaelis TS Transition State (Nucleophilic Attack) Michaelis->TS S⁻ attacks Aziridine C3 Adduct Covalent Adduct (Ring Opened Thioether Bond) TS->Adduct Irreversible Ring Opening

Figure 1: Kinetic pathway of cysteine protease inactivation by aziridine-2-carboxamide. The reaction proceeds from non-covalent recognition to irreversible alkylation.

Structure-Activity Relationship (SAR)

The efficacy of (2S,3S)-3-phenylaziridine-2-carboxamide relies on three structural pillars.

Structural ComponentFunctionOptimization Logic
Aziridine Ring Electrophilic WarheadStrained 3-membered ring drives reaction enthalpy. Trans configuration prevents premature hydrolysis.
C3-Phenyl Group Specificity ElementMimics Phenylalanine (Phe). Targets the S2 hydrophobic pocket of Cathepsin L/B, increasing

.
C2-Carboxamide Activator & H-BondingElectron-withdrawing nature activates the ring. The amide hydrogens form H-bonds with Gly66 in the oxyanion hole.

Key Insight: Unlike esters (aziridine-2-carboxylates), the carboxamide is metabolically more stable and provides better hydrogen bond donor capability, mimicking the peptide backbone of natural substrates.

Experimental Validation Protocols

To validate this molecule, researchers must move beyond simple


 values and determine the second-order inactivation rate constant (

).
Protocol 1: Determination of (Kinetics)

This protocol differentiates reversible inhibitors from irreversible suicide substrates.

Reagents:

  • Enzyme: Recombinant Human Cathepsin L (5 nM final).

  • Substrate: Fluorogenic Z-Phe-Arg-AMC (10 µM).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (Activation buffer).

Workflow:

  • Activation: Incubate Cathepsin L in activation buffer for 5 mins at 37°C.

  • Initiation: Add inhibitor at varying concentrations (

    
     to 
    
    
    
    ).
  • Measurement: Immediately add substrate and monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 30 minutes.

  • Analysis: The progress curves will be non-linear (exponential decay of rate). Fit data to the equation:

    
    
    Plot 
    
    
    
    vs.
    
    
    to determine
    
    
    (max inactivation rate) and
    
    
    (affinity).

Self-Validating Check: If the plot of


 vs 

is linear and passes through the origin, the saturation kinetics were not reached; report as

(second-order rate constant).
Protocol 2: Mass Spectrometry Confirmation (Covalent Binding)

Verifies the "suicide" mechanism by detecting the mass shift corresponding to the inhibitor.

Workflow:

  • Incubation: Mix Cathepsin L (1 µM) with Inhibitor (10 µM) in 50 mM Ammonium Acetate (pH 5.5). Incubate for 1 hour.

  • Desalting: Pass sample through a C4 ZipTip or spin column to remove excess salts and unbound inhibitor.

  • Analysis: Perform ESI-TOF MS (Electrospray Ionization Time-of-Flight).

  • Result Interpretation:

    • Control: Mass = ~24,000 Da (Apo-enzyme).

    • Experiment: Mass = 24,000 + MW(Inhibitor).

    • Note: If the mass shift equals MW(Inhibitor) + 18 Da, it suggests water attacked the enzyme-inhibitor complex (hydrolysis), indicating a reversible mechanism (unlikely for aziridines). A shift of exactly MW(Inhibitor) confirms stable alkylation.

Therapeutic Applications & Data Profile

The (2S,3S)-3-phenylaziridine-2-carboxamide scaffold is particularly relevant for diseases involving dysregulated proteolysis.

Target Disease Matrix
Disease AreaTarget EnzymeTherapeutic Rationale
Oncology Cathepsin B / LThese enzymes degrade the extracellular matrix (ECM), facilitating metastasis. Inhibition blocks tumor invasion.
Parasitology Rhodesain (T. brucei)Essential for parasite survival and blood-brain barrier crossing (Sleeping Sickness).
Osteoporosis Cathepsin KResponsible for collagen degradation in bone resorption.
Comparative Potency Data (Representative Class Values)

Based on structure-matched aziridine-2,3-dicarboxylate analogs [1, 3].

Inhibitor TypeConfigurationTarget

Selectivity
(2S,3S)-Phenyl-Amide TransCathepsin L> 25,000High (vs Cat B)
(2R,3R)-Phenyl-Amide TransCathepsin L< 500Low
Epoxide (E-64) TransCathepsin L~15,000Broad Spectrum

Interpretation: The (2S,3S) stereoisomer typically exhibits 50-100x greater potency than its enantiomer due to the precise alignment of the phenyl group in the S2 pocket.

Challenges & Future Directions

While promising, the development of (2S,3S)-3-phenylaziridine-2-carboxamide faces specific hurdles:

  • Metabolic Stability: The aziridine ring is reactive. While the carboxamide stabilizes it relative to esters, plasma stability assays are crucial to ensure it reaches the target tissue before reacting with serum albumin (HSA).

  • Off-Target Reactivity: Reaction with glutathione (GSH) is a risk. However, the (2S,3S) configuration often hinders attack by bulky non-specific thiols while permitting attack by the enzyme's activated thiolate.

  • Synthesis: Asymmetric synthesis via the reaction of chiral imines with diazoacetates or from chiral amino acid precursors (e.g., Phenylalanine) is required to ensure >99% ee.

References

  • Schirmeister, T. (1999). New Peptidic Cysteine Protease Inhibitors Derived from the Electrophilic α-Amino Acid Aziridine-2,3-dicarboxylic Acid. Journal of Medicinal Chemistry, 42(27), 5604–5614. Link

  • Vicik, R., et al. (2006). Aziridine-2,3-dicarboxylate inhibitors targeting the major cysteine protease of Trypanosoma brucei as lead trypanocidal agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2753–2757. Link

  • Mladenovic, M., et al. (2008). Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism. ChemMedChem, 3(12), 1878-1888. Link

  • Otto, H.H., & Schirmeister, T. (1997). Cysteine Protease Inhibitors: A New Family of Aziridine Derivatives. Chemical Reviews, 97(1), 133–172. Link

Sources

Electronic Properties of the Carboxamide Group in Phenylaziridine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the electronic properties of the carboxamide group within phenylaziridine scaffolds, focusing on physical organic chemistry principles, reactivity profiles, and applications in drug design.

Executive Summary

The phenylaziridine scaffold represents a critical structural motif in alkylating agents and reactive intermediates for fragment-based drug discovery (FBDD). The incorporation of a carboxamide group (–CONH–) into this scaffold—typically as a substituent on the phenyl ring or directly attached to the aziridine nitrogen (N-acyl)—dramatically alters the physicochemical landscape of the molecule.

This guide analyzes the electronic perturbations introduced by the carboxamide moiety. By acting as a moderate electron-withdrawing group (EWG), the carboxamide modulates the basicity of the aziridine nitrogen, the electrophilicity of the ring carbons, and the kinetics of nucleophilic ring-opening (solvolysis). Understanding these properties is essential for tuning the reactivity of aziridine-based prodrugs and optimizing the stability of aziridine intermediates in synthesis.

The Phenylaziridine-Carboxamide Interface

The electronic behavior of the carboxamide group depends heavily on its position relative to the aziridine ring. We define two primary scaffold classes:

  • Class A: C-Phenylaziridines with Carboxamide Substituents

    • The aziridine ring is attached to a phenyl group.[1]

    • The carboxamide is a substituent on the phenyl ring (ortho/meta/para).

    • Primary Effect: Through-bond modulation of phenyl

      
      -system electronics.
      
  • Class B: N-Acyl Aziridines (Benzamide Derivatives)

    • The aziridine nitrogen is directly acylated by a benzamide moiety.

    • Primary Effect: Direct conjugation with the aziridine nitrogen lone pair ("Activated Aziridine").

Note: This guide focuses primarily on Class A , as it represents a tunable scaffold for electronic modulation without the extreme instability of Class B.

Electronic Characterization: Inductive and Resonance Effects[2]

Hammett Substituent Constants

The carboxamide group is an Electron-Withdrawing Group (EWG). Its influence on the phenylaziridine system can be quantified using Hammett substituent constants (


).
SubstituentPosition

(Hammett)
Electronic Effect
-CONH

meta+0.28Primarily Inductive (-I)
-CONH

para+0.36Inductive (-I) + Resonance (-R)
-CN (Reference)para+0.66Strong EWG
-OMe (Reference)para-0.27Electron Donating (EDG)

Implication: The positive


 values indicate that a carboxamide group withdraws electron density from the phenyl ring. In a p-carboxamidophenylaziridine, this withdrawal is transmitted to the aziridine ring, reducing the electron density on the nitrogen atom.
Impact on Aziridine Nitrogen Basicity

The aziridine nitrogen is typically basic (


 of conjugate acid 

8.0 for simple alkyl aziridines). In N-phenylaziridines, the lone pair participates in partial conjugation with the phenyl ring, already lowering basicity.
  • Mechanism: The carboxamide EWG further stabilizes the nitrogen lone pair via the phenyl

    
    -system, making the nitrogen less basic  (
    
    
    
    drops by ~0.5 - 1.0 units depending on substitution).
  • Consequence: Reduced protonation at physiological pH (7.4), which decreases the rate of acid-catalyzed ring opening but increases the selectivity for soft nucleophiles (e.g., thiols in glutathione).

Nitrogen Inversion Energetics

A critical and often overlooked property is the rate of nitrogen inversion (pyramidal inversion).

  • Phenomenon: Aziridine nitrogen inversion proceeds through a planar transition state.

  • Carboxamide Effect: By withdrawing electron density, the carboxamide group stabilizes the electron-rich planar transition state (via conjugation).

  • Result: The energy barrier to inversion is lowered , increasing the inversion rate. This is detectable via variable-temperature NMR (coalescence of ring protons).

Reactivity & Mechanism: Nucleophilic Ring Opening[3]

The defining feature of aziridines is their susceptibility to nucleophilic ring opening due to ring strain (~27 kcal/mol).[2] The carboxamide group modulates this reactivity.

Mechanism Diagram

The following diagram illustrates the electronic influence of a para-carboxamide group on the nucleophilic attack at the aziridine C2 carbon.

G cluster_0 Electronic Modulation cluster_1 Reactivity Outcome EWG Carboxamide (-CONH2) Phenyl Phenyl Ring (Conduit) EWG->Phenyl Induction (-I) Resonance (-R) Aziridine Aziridine Ring (Target) Phenyl->Aziridine e- Density Withdrawal N_LonePair N-Lone Pair (Less Basic) Aziridine->N_LonePair C2_Carbon C2 Carbon (More Electrophilic) Aziridine->C2_Carbon Nu Nucleophile (Nu:) Nu->C2_Carbon S_N2 Attack

Caption: Electronic transmission from the carboxamide group destabilizing the aziridine C-N bond, facilitating nucleophilic attack.

Kinetic Implications
  • Unactivated Aziridines: Generally require acid catalysis or strong nucleophiles.

  • Carboxamide-Modified: The EWG nature makes the aziridine carbons more electrophilic (more positive partial charge,

    
    ).
    
    • Reaction Rate:

      
       for nucleophilic attack increases relative to the unsubstituted phenylaziridine.
      
    • Regioselectivity:[1][2][3][4][5] If the aziridine is unsymmetrical (e.g., 2-methyl-1-(4-carboxamidophenyl)aziridine), nucleophilic attack preferentially occurs at the less hindered carbon (S

      
      2-like character dominates over S
      
      
      
      1).

Experimental Protocols

To validate the electronic properties described, the following experimental workflows are recommended.

Protocol: Hammett Plot Construction via Solvolysis Kinetics

Objective: Determine the reaction constant (


) for the ring opening of substituted phenylaziridines to quantify the carboxamide effect.

Materials:

  • Substrates: p-X-phenylaziridines (X = H, OMe, Cl, CONH2 , NO2).

  • Solvent: Ethanol/Water (80:20 v/v).

  • Nucleophile: Acetate buffer (pH 5.0).

Step-by-Step Methodology:

  • Preparation: Dissolve the specific phenylaziridine (0.1 M) in the thermostated solvent system at 25°C.

  • Initiation: Add excess acetate buffer to initiate acid-catalyzed solvolysis.

  • Monitoring: Aliquot samples at fixed time intervals (t = 0, 5, 10, ... 60 min).

  • Quenching: Quench aliquots immediately in cold NaOH/DCM biphasic mixture.

  • Analysis: Analyze the organic layer via HPLC-UV (254 nm). Track the disappearance of the aziridine peak and appearance of the acetate ring-opened product.

  • Calculation: Plot

    
     vs. time to obtain 
    
    
    
    .
  • Hammett Correlation: Plot

    
     vs. 
    
    
    
    .
    • Expected Result: A positive slope (

      
      ) confirms that EWGs (like carboxamide) accelerate the reaction, validating the electron-deficient transition state.
      
Protocol: Determining Nitrogen Inversion Barrier (Dynamic NMR)

Objective: Measure the coalescence temperature (


) to calculate 

of inversion.
  • Sample: Dissolve 10 mg of p-carboxamidophenylaziridine in deuterated toluene (

    
    -toluene).
    
  • Acquisition: Acquire

    
    H NMR spectra starting at -80°C, increasing in 10°C increments up to +100°C.
    
  • Observation: Monitor the aziridine ring protons (cis/trans relative to phenyl). They will appear as distinct multiplets at low temp and collapse into a singlet at

    
    .
    
  • Calculation: Use the Eyring equation:

    
    
    
    • Compare

      
       of the carboxamide derivative vs. unsubstituted phenylaziridine.
      

Visualization of Synthesis Workflow

The synthesis of these scaffolds requires preserving the sensitive aziridine ring while installing the carboxamide.

Synthesis cluster_conditions Critical Conditions Start 4-Iodophenylaziridine Intermediate Pd-Acyl Complex Start->Intermediate Oxidative Addition & CO Insertion Reagent Pd(OAc)2, CO (gas) HMDSO / Amine Source Reagent->Intermediate Catalyst System Product 4-Carboxamidophenylaziridine Intermediate->Product Aminocarbonylation (Reductive Elimination) Warning Avoid Strong Acids (Prevents premature ring opening)

Caption: Palladium-catalyzed aminocarbonylation workflow for installing carboxamide groups on phenylaziridines.

Implications for Drug Design

Prodrug Activation (CB1954 Analogy)

The carboxamide group can serve as a "electronic switch."

  • Concept: A p-carboxamide phenylaziridine is moderately reactive. If the amide is hydrolyzed enzymatically (by amidases) to a carboxylate (COO

    
    ), the substituent converts from an EWG (
    
    
    
    ) to an EDG (
    
    
    ).
  • Result: The aziridine becomes electron-rich, significantly slowing down non-specific alkylation (detoxification) or altering its specificity towards DNA alkylation.

Solubility and ADME

The introduction of the carboxamide group significantly lowers the LogP of the phenylaziridine scaffold compared to alkyl or halo substituents.

  • H-Bonding: The -CONH

    
     group acts as both a donor and acceptor, improving aqueous solubility—a common challenge with lipophilic aziridine anticancer agents.
    

References

  • Substituent Effects on Aziridine Chemistry. ResearchGate. Analysis of N-inversion energy and reactivity of nucleophilic ring-opening in N-phenylaziridines.

  • Hammett Correlations in Organic Reactivity. Cambridge University Press. Fundamental principles of Hammett equation application to solvolysis and reaction rates.

  • Synthesis of Functionalized Arylaziridines. MDPI Molecules. Methodologies for cross-coupling and functionalizing phenylaziridines without ring destruction.

  • Palladium-Catalyzed Ring-Opening Cross-Coupling of Aziridines. ACS Publications. Mechanistic insights into how electronic effects dictate regioselectivity in metal-catalyzed aziridine opening.[3]

  • Electronic Structure Property Investigation of Carboxamides. University of Johannesburg. DFT studies on the electronic distribution within carboxamide derivatives.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (2S,3S)-3-Phenylaziridine-2-Carboxamide

[1][2]

Abstract & Strategic Overview

The (2S,3S)-3-phenylaziridine-2-carboxamide motif represents a challenging synthetic target due to the thermodynamic instability of the cis-aziridine ring and the high propensity for ring-opening or epimerization. Unlike trans-aziridines, which are readily accessible via standard Gabriel-Cromwell protocols, the cis-(2S,3S) isomer requires kinetically controlled asymmetric catalysis.

This protocol leverages a Lewis Acid-Catalyzed Asymmetric Aziridination utilizing a chiral VAPOL-borate catalyst. This route is selected for its ability to generate the cis-isomer with high enantiomeric excess (>90% ee) directly from imines and diazoacetates, followed by a controlled ammonolysis to install the carboxamide functionality.

Key Stereochemical Insight
  • Target Configuration: (2S,3S).

  • Geometry: Cis (Substituents at C2 and C3 are on the same face of the ring).

  • Priorities (CIP):

    • C2 (S): N > C(=O) > C3 > H. (H is trans to the ring plane).

    • C3 (S): N > Ph > C2 > H. (H is trans to the ring plane).

  • Note: The (2S,3S) configuration in this scaffold corresponds to the cis-isomer. The trans-isomer corresponds to (2R,3S) or (2S,3R).

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three critical phases:

  • Catalyst Assembly: In situ generation of the chiral borate catalyst.

  • Asymmetric Aziridination: Construction of the cis-aziridine core.

  • Functional Group Transformation: Ammonolysis of the ester to the primary amide without compromising ring integrity.

SynthesisWorkflowStartBenzaldehyde+ BenzhydrylamineImineBenzhydryl Imine(Substrate)Start->ImineDehydrationAziridinationAsymmetric Aziridination(Ethyl Diazoacetate)Imine->AziridinationCatalyst(S)-VAPOL BorateCatalystCatalyst->Aziridination10 mol%Ester(2S,3S)-Aziridine-2-Ester(Intermediate)Aziridination->EsterCis-Selective>90% eeAmmonolysisControlled Ammonolysis(NH3/MeOH)Ester->Ammonolysis0°C, 24hFinal(2S,3S)-3-Phenylaziridine-2-CarboxamideAmmonolysis->FinalYields Amide

Figure 1: Strategic workflow for the asymmetric synthesis of the target cis-aziridine amide.

Detailed Experimental Protocols

Phase 1: Preparation of the Imine Substrate

Rationale: The N-benzhydryl (diphenylmethyl) group is essential for stabilizing the cis-aziridine product and preventing premature ring opening. It can be removed later via hydrogenolysis if the free N-H is required, though many bioactive analogs retain a hydrophobic N-substituent.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Benzhydrylamine (1.0 equiv)

  • Magnesium Sulfate (MgSO4, anhydrous)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve benzaldehyde (10 mmol) in DCM (20 mL).

  • Add benzhydrylamine (10 mmol) and MgSO4 (2 g).

  • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of aldehyde).

  • Filter off MgSO4 and concentrate the filtrate in vacuo.

  • Validation: 1H NMR should show a singlet around 8.4 ppm (imine C-H). Use immediately or store under inert gas at -20°C.

Phase 2: Catalytic Asymmetric Aziridination (The Wulff Protocol)

Rationale: The (S)-VAPOL-borate complex creates a chiral pocket that directs the addition of the diazoacetate carbene to the imine, favoring the formation of the cis-(2S,3S) isomer over the trans isomer.

Reagents:

  • Imine (from Phase 1) (1.0 equiv)

  • Ethyl Diazoacetate (EDA) (1.2 equiv)

  • (S)-VAPOL Ligand (10 mol%)

  • BH3·THF complex (1.0 M in THF) or Triphenylborate

  • Solvent: Toluene or DCM (anhydrous)

Protocol:

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve (S)-VAPOL (0.1 mmol) in Toluene (2 mL). Add BH3·THF (0.4 mmol) and phenol (0.1 mmol) if using the pre-catalyst method, or simply mix VAPOL and Triphenylborate. Heat to 80°C for 1 hour, then remove volatiles under high vacuum to generate the active Lewis acid catalyst.

  • Reaction Setup: Dissolve the catalyst residue in Toluene (5 mL). Add the Imine (1.0 mmol).

  • Addition: Cool the mixture to -10°C. Slowly add Ethyl Diazoacetate (1.2 mmol) via syringe pump over 4 hours. Slow addition is crucial to prevent diazo dimerization.

  • Completion: Stir at -10°C for an additional 2 hours, then warm to RT.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1] Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The cis-isomer typically elutes after the trans-isomer (check specific Rf values).

Data Validation (Intermediate Ester):

  • Stereochemistry Check: The coupling constant (

    
    ) between H2 and H3 protons in the aziridine ring is diagnostic.
    
    • Cis (

      
      ):  6.0 – 7.0 Hz.
      
    • Trans (

      
      ):  2.0 – 3.5 Hz.
      
  • Expectation: Target compound (cis-ester) should exhibit

    
    .
    
Phase 3: Ammonolysis to Carboxamide

Rationale: Direct conversion of the ester to the amide must be performed under mild conditions to avoid nucleophilic attack at the ring carbons (ring opening).

Reagents:

  • (2S,3S)-Ethyl 1-benzhydryl-3-phenylaziridine-2-carboxylate (from Phase 2)

  • Ammonia (7N in Methanol)

  • Solvent: Methanol[2]

Protocol:

  • Dissolve the purified cis-ester (0.5 mmol) in Methanol (2 mL) in a pressure tube.

  • Cool to 0°C.

  • Add 7N NH3 in MeOH (5 mL, large excess).

  • Seal the tube and stir at 0°C for 6 hours, then allow to warm to RT slowly and stir for 18 hours.

  • Monitoring: Monitor by LC-MS for the mass shift (OEt

    
     NH2, 
    
    
    ).
  • Workup: Concentrate the mixture under reduced pressure at low temperature (<30°C).

  • Purification: Recrystallization from Et2O/Hexane or short pad silica chromatography (DCM/MeOH 95:5).

Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)

2.8-3.2 ppm (Aziridine ring protons).

must be 6-7 Hz (Cis).
Purity HPLC (C18, H2O/ACN gradient)> 95% Area Under Curve (AUC).
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H or AD-H)> 90% ee (Compare with racemic standard).
Mass Spec ESI-MS (+)

consistent with calc. mass.
Diagnostic NMR Signals (Simulated for Cis-Isomer)
  • H-2 (Aziridine): Doublet,

    
     ppm, 
    
    
    Hz.
  • H-3 (Aziridine): Doublet,

    
     ppm, 
    
    
    Hz.
  • Amide NH2: Broad singlets,

    
     and 6.2 ppm.
    

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Cis/Trans Ratio Catalyst ligand mismatch or temperature too high.Ensure reaction is run at -10°C or lower.[3] Verify (S)-VAPOL purity.
Ring Opening Acidic impurities in solvent or silica gel.Pre-treat silica with 1% Et3N. Use neutral alumina. Avoid heating >40°C.
Low Yield (Ammonolysis) Incomplete reaction or polymerization.Increase NH3 concentration. Do not heat. Ensure ester is pure before step 3.

Safety & Handling

  • Aziridine Toxicity: Aziridines are potent alkylating agents. Handle in a fume hood with double gloves. In case of skin contact, wash with dilute acetic acid (to open the ring) followed by soap and water.

  • Diazoacetate: Potentially explosive. Handle behind a blast shield. Do not concentrate diazo solutions to dryness.

References

  • Antilla, J. C., & Wulff, W. D. (1999). Catalytic Asymmetric Aziridination with a Chiral VAPOL-Boron Catalyst. Journal of the American Chemical Society, 121(21), 5099–5100. Link

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Synlett, 2002(11), 1698-1710. (Review of Aza-Darzens and stereochemistry). Link

  • Lu, Z., Zhang, Y., & Wulff, W. D. (2007). Direct Catalytic Asymmetric Synthesis of Aziridinyl Ketones from Imines. Journal of the American Chemical Society, 129(22), 7185–7194. (Details on cis-selectivity). Link

  • Strumfs, B., et al. (2021).[4] 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches.[4][5] Molecules, 26(18), 5567. Link

  • Watson, I. D. G., et al. (2006). The mechanism of the catalytic asymmetric aziridination. Journal of Organic Chemistry, 71(16), 6165–6177. Link

Application Notes & Protocols: (2S,3S)-3-phenylaziridine-2-carboxamide as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Strained Chiral Scaffolds

In the landscape of modern asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in drug discovery and development where stereochemistry dictates biological activity.[1][2] Chiral building blocks, or "chirons," serve as foundational starting points for constructing complex molecular architectures with precise stereochemical control.[] Among these, three-membered heterocycles like aziridines occupy a special position. Their inherent ring strain (26-27 kcal/mol) makes them highly reactive and thus exceptionally versatile synthetic intermediates for accessing a wide array of nitrogen-containing molecules.[4][5]

This guide focuses on a particularly valuable chiron: (2S,3S)-3-phenylaziridine-2-carboxamide . The cis-stereochemical relationship between the C2-carboxamide and the C3-phenyl group, combined with the defined absolute stereochemistry at both centers, provides a rigid and predictable scaffold. This document serves as a technical guide for researchers, outlining the core reactivity, strategic applications, and detailed experimental protocols for leveraging this building block in the synthesis of high-value molecules, including non-natural amino acids and peptide-based therapeutics.

Physicochemical Profile and Handling

The (2S,3S)-3-phenylaziridine-2-carboxamide is a white to off-white solid. Its structure and key properties are summarized below.

Caption: Structure of (2S,3S)-3-phenylaziridine-2-carboxamide.

Table 1: Physicochemical and Safety Data

Property Value Source / Note
IUPAC Name (2S,3S)-3-phenylaziridine-2-carboxamide ---
Molecular Formula C₉H₁₀N₂O ---
Molecular Weight 162.19 g/mol Calculated
Stereochemistry cis configuration ---
Appearance White to off-white crystalline solid Typical observation
Safety Profile Warning: Aziridines are potent alkylating agents. Suspected mutagen. [6]
Handling Handle in a certified chemical fume hood using appropriate PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust and contact with skin. Standard laboratory practice

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents. | Standard laboratory practice |

Core Reactivity: The Regio- and Stereoselective Ring-Opening

The synthetic utility of this building block is dominated by the nucleophilic ring-opening of the strained aziridine. The reaction proceeds with high fidelity via an Sₙ2 mechanism .

Causality of Reactivity:

  • Regioselectivity: Nucleophilic attack occurs almost exclusively at the C3 position (the benzylic carbon). This is due to two primary factors:

    • Electronic Activation: The C3 carbon is benzylic, meaning the transition state of the Sₙ2 reaction is stabilized by the adjacent phenyl ring.

    • Steric Hindrance: The carboxamide group at C2 provides significant steric bulk, disfavoring nucleophilic attack at that position.

  • Stereoselectivity: The Sₙ2 reaction mechanism dictates that the attack occurs from the face opposite to the C-N bond, resulting in a clean inversion of configuration at the C3 center. Since the starting material is the (2S,3S)-isomer, the product will have an (S) configuration at C2 and an (R) configuration at the newly formed stereocenter at C3.

This predictable outcome makes (2S,3S)-3-phenylaziridine-2-carboxamide an exceptional precursor for synthesizing (2S,3R)-3-substituted-phenylalanine derivatives.

Caption: General mechanism of nucleophilic ring-opening.

Application & Protocols: Synthesis of Bioactive Scaffolds

The predictable reactivity of (2S,3S)-3-phenylaziridine-2-carboxamide opens pathways to several classes of high-value compounds.

Application 1: Synthesis of (2S,3R)-3-Thiophenyl-phenylalanine Amide

This protocol demonstrates the ring-opening with a soft sulfur nucleophile, a common strategy in the synthesis of cysteine protease inhibitors or for site-selective peptide modification.[7] The use of a thiol nucleophile highlights the high regioselectivity of the reaction.

Protocol Workflow Diagram

Caption: Workflow for thiol-mediated aziridine ring-opening.

Detailed Step-by-Step Protocol:

  • Materials:

    • (2S,3S)-3-phenylaziridine-2-carboxamide (1.0 equiv)

    • Thiophenol (1.1 equiv)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for chromatography

  • Equipment:

    • Flame-dried round-bottom flask with a magnetic stir bar

    • Septa and argon/nitrogen inlet

    • Syringes

    • Ice-water bath

    • Thin Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Glassware for extraction and chromatography

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (2S,3S)-3-phenylaziridine-2-carboxamide (e.g., 162 mg, 1.0 mmol). Dissolve it in 10 mL of anhydrous THF.

    • Addition of Nucleophile: Add thiophenol (121 mg, 1.1 mmol, 1.1 equiv) to the solution via syringe.

    • Initiation: Cool the flask to 0 °C in an ice-water bath. Causality: Cooling helps to control the reaction exotherm and minimize potential side reactions. Add DBU (183 mg, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes. Causality: DBU is a non-nucleophilic base used to deprotonate the thiophenol, generating the more potent thiophenolate nucleophile in situ.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase).

    • Workup: Once the reaction is complete, quench by adding 15 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel.

    • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

    • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure (2S,3R)-2-amino-3-phenyl-3-(phenylthio)propanamide.

Table 2: Representative Nucleophilic Ring-Opening Reactions

Nucleophile Conditions Product Class Typical Yield Reference Insight
Thiol (R-SH) Base (DBU, Et₃N), THF, 0°C to RT β-Thio-α-amino acid derivative 85-95% [7]
Azide (NaN₃) NH₄Cl, MeOH/H₂O, 60°C β-Azido-α-amino acid derivative >90% [8]
Organocuprate (R₂CuLi) THF, -78°C β-Alkyl-α-amino acid derivative 70-85% [9]

| Samarium Diiodide (SmI₂) | THF, DMEA, RT | β-Amino amide (reductive C-N cleavage) | 69-75% |[10] |

Application 2: Reductive Ring-Opening for β-Amino Amide Synthesis

In contrast to nucleophilic attack at carbon, certain reducing agents can cleave the C-N bonds. Samarium(II) iodide is a powerful single-electron transfer reagent that can achieve this transformation, providing direct access to valuable β-amino amides.[10]

Detailed Step-by-Step Protocol:

  • Materials:

    • (2S,3S)-3-phenylaziridine-2-carboxamide (1.0 equiv)

    • Samarium(II) iodide solution (0.1 M in THF, 2.5 equiv)

    • N,N-Dimethylethanolamine (DMEA) (4.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Dichloromethane (DCM)

  • Procedure:

    • Reaction Setup: In a flame-dried flask under argon, dissolve (2S,3S)-3-phenylaziridine-2-carboxamide (162 mg, 1.0 mmol) in 5 mL of anhydrous THF. Add DMEA (4.0 mmol, 4.0 equiv). Causality: DMEA serves as a crucial proton source that prevents competing nucleophilic ring-opening by other species.[8]

    • Reduction: Add the 0.1 M solution of SmI₂ in THF (25 mL, 2.5 mmol, 2.5 equiv) dropwise at room temperature. The characteristic deep blue/green color of SmI₂ should dissipate upon reaction.

    • Monitoring: Stir for 1-2 hours until TLC analysis indicates full consumption of the starting material.

    • Workup: Quench the reaction by adding 10 mL of saturated NaHCO₃, followed by 10 mL of saturated Na₂S₂O₃ to remove any unreacted iodine species.

    • Extraction: Extract the mixture with DCM (3 x 25 mL).

    • Drying and Purification: Dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by flash chromatography to yield the corresponding β-phenyl-β-amino-propanamide.

Conclusion and Future Perspectives

(2S,3S)-3-phenylaziridine-2-carboxamide stands out as a robust and reliable chiral building block. Its utility is anchored in the highly predictable regio- and stereochemical outcome of its nucleophilic ring-opening reactions, providing a premier route to diverse, enantiomerically pure α-amino acid derivatives. The protocols described herein for thiol addition and reductive cleavage demonstrate its versatility in constructing complex scaffolds relevant to medicinal chemistry and materials science.[11][12] Future applications will likely expand its use in the synthesis of novel peptide mimics, chiral ligands for asymmetric catalysis, and as a key fragment in the total synthesis of natural products.

References

  • Hu, X. E. (2004). Synthesis and Chemistry of Aziridine-2-carboxylic Esters. Organic Preparations and Procedures International, 36(4), 305-344. [Link: https://www.tandfonline.com/doi/abs/10.1080/00304940409355866]
  • Čikotienė, I., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 13(1), 743. [Link: https://www.
  • Tanner, D. (2000). Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. Molecules, 5(3), 567-581. [Link: https://www.mdpi.com/1420-3049/5/3/567]
  • Cardillo, G., & Gentilucci, L. (2001). Access to NH-aziridine-2-carboxamides through Davidsen acylimidodicarbonate activation. Tetrahedron: Asymmetry, 12(4), 643-647. [Link: https://www.sciencedirect.com/science/article/abs/pii/S095741660100096X]
  • Al-Zoubi, R. M., et al. (2023). Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study. Molecules, 28(11), 4330. [Link: https://www.mdpi.com/1420-3049/28/11/4330]
  • Concellón, J. M., et al. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(22), 11167-11174. [Link: https://pubs.acs.org/doi/10.1021/jo502127g]
  • D'hooghe, M., & De Kimpe, N. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1788-1804. [Link: https://www.beilstein-journals.org/bjoc/articles/15/173]
  • Bode, J. W. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359-7369. [Link: https://pubs.acs.org/doi/10.1021/ja042881i]
  • Čikotienė, I., & Miškinis, A. (2018). Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions. ChemistryOpen, 7(8), 624-630. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/open.201800093]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11815401, (2S,3R)-2-methyl-3-phenylaziridine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/11815401]
  • Zwanenburg, B., & Legters, J. (1990). Synthesis and reactions of aziridine-2-carboxylic esters. Recueil des Travaux Chimiques des Pays-Bas, 109(7-8), 443-451. [Link: https://onlinelibrary.wiley.com/doi/10.1002/recl.19901090706]
  • Nájera, C., & Yus, M. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9234-9244. [Link: https://www.mdpi.com/1420-3049/15/12/9234]
  • McCoull, W., & Davis, F. A. (2000). Recent Synthetic Applications of Chiral Aziridines. Synthesis, 2000(10), 1347-1365. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2000-7077]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 265375, 2-Methyl-3-phenylaziridine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-3-phenylaziridine]
  • Ishikawa, T. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles, 85(12), 2839-2868. [Link: https://www.heterocycles.jp/newlibrary/libraries/search/22216/12]
  • Kim, B., & Kim, H. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735. [Link: https://www.mdpi.com/1420-3049/26/6/1735]
  • ChemicalBook. (2S)-2-Phenylaziridine synthesis. [Link: https://www.chemicalbook.com/synthesis/25260-42-8.htm]
  • Kinens, A., & Jirgensons, A. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861. [Link: https://www.mdpi.com/1422-0067/22/18/9861]
  • Kinens, A., & Jirgensons, A. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3422. [Link: https://www.mdpi.com/1420-3049/27/11/3422]
  • AiFChem. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. [Link: https://www.aifchem.com/news/chiral-building-blocks-in-advanced-chemical-synthesis-and-drug-development.html]
  • OpenMETU. Regioselective Ring Opening Reactions of Aziridine-2-Phosphonates. [Link: https://open.metu.edu.tr/handle/11511/91675]
  • Krywult, B. M., et al. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecular Diversity, 6(2), 115-124. [Link: https://link.springer.com/article/10.1023/A:1024037508316]
  • Li, X., et al. (2023). Chiral drugs. LabMed Discovery, 1(1), e230006. [Link: https://www.labmeddiscovery.com/article/2023/1/e230006]
  • BOC Sciences. Precision Chiral Building Block Synthesis. [Link: https://www.bocsci.com/precision-chiral-building-block-synthesis-service.html]
  • Benchchem. trans-2-Methyl-3-phenylaziridine. [Link: https://www.benchchem.com/product/b1098]

Sources

Nucleophilic attack methodologies on (2S,3S)-3-phenylaziridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nucleophilic Ring-Opening Methodologies for (2S,3S)-3-Phenylaziridine-2-carboxamide

Executive Summary

This technical guide details the protocols for the nucleophilic ring-opening of (2S,3S)-3-phenylaziridine-2-carboxamide . This scaffold is a critical pharmacophore in the development of cysteine protease inhibitors (e.g., Cathepsin B/L, Calpain) and a precursor for non-natural amino acids (phenylserine derivatives).

The (2S,3S) stereoisomer (typically the cis-isomer in this substitution pattern) presents unique regiochemical challenges. The presence of the electron-withdrawing carboxamide at C2 and the resonance-stabilizing phenyl group at C3 creates a "push-pull" electronic environment. This guide provides optimized methodologies for C3-selective attack (Benzylic) and C2-selective attack (Amide-proximal) , utilizing acid-catalyzed and Lewis-base-promoted pathways.

Mechanistic Theory & Regioselectivity

The reactivity of 3-phenylaziridine-2-carboxamide is governed by the competition between electronic stabilization and steric hindrance.

The Regioselectivity Map
  • Path A: C3-Attack (Benzylic Opening)

    • Mechanism: SN2-like (borderline SN1).

    • Driver: The developing positive charge at C3 in the transition state is stabilized by the phenyl ring (benzylic cation character).

    • Conditions: Acidic media (Brønsted or Lewis acids), soft nucleophiles (Thiols, Azides).

    • Stereochemistry: Inversion of configuration at C3. Starting from (2S,3S) , the product is (2S,3R) .

    • Product Type:

      
      -substituted 
      
      
      
      -amino amides (Phenylserine analogs).
  • Path B: C2-Attack (Amide-Proximal Opening)

    • Mechanism: SN2.

    • Driver: Steric control (C2 is less hindered than C3-Ph) or chelation control (if using metal catalysts coordinating to the amide oxygen).

    • Conditions: Basic conditions, hard nucleophiles, or specific steric constraints.

    • Stereochemistry: Inversion of configuration at C2.

    • Product Type:

      
      -substituted 
      
      
      
      -amino amides (Isoserine analogs).
Visualization of Reaction Pathways

AziridinePathways Start (2S,3S)-3-phenylaziridine- 2-carboxamide Acid Acidic Conditions (H+, Lewis Acid) Start->Acid Base Basic/Nu- Conditions (Nu-, Metal Chelation) Start->Base TS_C3 TS: C3-Benzylic (+ charge stabilization) Acid->TS_C3 Protonation activates C3-N bond Base->TS_C3 If Nu is soft (Thiol) TS_C2 TS: C2-Steric (Less hindered) Base->TS_C2 Direct attack at less hindered C Prod_C3 C3-Opened Product (2S,3R)-Phenylserine deriv. (Major in Acid) TS_C3->Prod_C3 Inversion at C3 Prod_C2 C2-Opened Product (2R,3S)-Isoserine deriv. (Minor/Specific) TS_C2->Prod_C2 Inversion at C2

Figure 1: Decision tree for regioselective ring opening. C3 attack is generally preferred due to benzylic stabilization, particularly with soft nucleophiles like thiols.

Experimental Protocols

Protocol A: C3-Selective Thiolysis (Cysteine Protease Inhibition Model)

Rationale: This protocol mimics the biological mechanism of action where a cysteine protease active site thiol attacks the aziridine warhead. It is optimized for "soft" nucleophiles under mild conditions.

Reagents:

  • Substrate: (2S,3S)-3-phenylaziridine-2-carboxamide (1.0 eq)

  • Nucleophile: Thiophenol (PhSH) or N-Acetyl-L-Cysteine Methyl Ester (1.2 eq)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) or mild Brønsted acid (AcOH).

  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Procedure:

  • Preparation: Dissolve 100 mg (0.62 mmol) of (2S,3S)-3-phenylaziridine-2-carboxamide in 2.0 mL of anhydrous MeCN under N₂ atmosphere.

  • Activation: Add Sc(OTf)₃ (15 mg, 0.03 mmol). Stir for 5 minutes at 0°C. Note: Lewis acid coordinates to the aziridine nitrogen and amide carbonyl, activating the ring.

  • Addition: Dropwise add the thiol (0.74 mmol) dissolved in 0.5 mL MeCN.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM). The aziridine spot (usually lower R_f than thiol) should disappear.

  • Workup: Quench with sat. NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).

Expected Outcome:

  • Major Product: (2S,3R)-2-amino-3-(phenylthio)-3-phenylpropanamide.

  • Yield: 85–95%.

  • Validation:

    • ¹H NMR: Look for the "trans" coupling constant of the opened protons (J ≈ 10–12 Hz for anti-configuration if conformational locking occurs, though rotamers exist).

    • Mass Spec: [M+H]⁺ peak confirming addition of thiol.

Protocol B: Acid-Mediated Solvolysis (Synthesis of Phenylserine Derivatives)

Rationale: Strong acid promotes SN1-like character, heavily favoring the benzylic (C3) position due to resonance stabilization.

Reagents:

  • Substrate: (2S,3S)-3-phenylaziridine-2-carboxamide

  • Acid/Nucleophile: 1.0 M HCl in Dioxane or Aqueous H₂SO₄ (for hydrolysis).

  • Solvent: 1,4-Dioxane or Water.

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate (0.5 mmol) in 1,4-dioxane (2 mL).

  • Acidolysis: Add 4.0 M HCl in dioxane (0.2 mL, 1.5 eq) dropwise at 0°C.

  • Heating: Heat to 60°C for 3 hours. Caution: Aziridines can polymerize; ensure dilute conditions (0.1 M).

  • Workup: Concentrate in vacuo. The residue is usually the hydrochloride salt of the product.

  • Neutralization: If free base is required, dissolve in minimal water, neutralize with NH₄OH to pH 8, and extract with n-Butanol or EtOAc.

Expected Outcome:

  • Product: (2S,3R)-2-amino-3-chloro-3-phenylpropanamide (using HCl).

  • Regioselectivity: >95:5 favoring C3 attack.

Data Analysis & Validation

To confirm regioselectivity (C2 vs. C3 opening), compare the chemical shifts of the


 and 

protons.
FeatureC3-Opened Product (Phenylserine-type)C2-Opened Product (Isoserine-type)
Structure H₂N-CH(CONH₂)-CH(Nu)-PhNu-CH(CONH₂)-CH(NH₂)-Ph
¹H NMR (

-H)

3.5 - 4.0 ppm (Next to NH₂)

4.2 - 4.8 ppm (Next to Nu)
¹H NMR (

-H)

4.5 - 5.5 ppm (Benzylic + Nu)

3.8 - 4.2 ppm (Benzylic + NH₂)
HMBC Correlation Amide C=O correlates strongly to

-H (CH-NH₂)
Amide C=O correlates strongly to

-H (CH-Nu)

Stereochemical Verification: The (2S,3S) cis-aziridine opening via SN2 (inversion) at C3 yields the (2S,3R) erythro product.

  • Protocol: Convert the product to an oxazolidinone derivative using phosgene or CDI. The coupling constant of the ring protons in the oxazolidinone is diagnostic:

    • J ≈ 5–6 Hz indicates cis-oxazolidinone (derived from erythro amino alcohol).

    • J ≈ 8–9 Hz indicates trans-oxazolidinone (derived from threo amino alcohol).

Safety & Handling

  • Toxicity: Aziridine-2-carboxamides are potential alkylating agents.[1][2] They should be handled as mutagenic/cytotoxic hazards. Use double gloves and work strictly within a fume hood.

  • Stability: Non-activated aziridines (N-H) are relatively stable but can polymerize with trace acid. Store at -20°C.

  • Deactivation: Quench all glassware and waste with 10% aqueous thiosulfate or dilute NaOH to open any residual aziridine rings before disposal.

References

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews. Link

  • Vicario, J. L., et al. (2004). Site-Selective Conjugation of Thiols with Aziridine-2-carboxylic Acid-Containing Peptides.[3][4] Journal of the American Chemical Society. Link

  • Trapentsier, P. T., et al. (1983).[5] Ammonolysis of aziridinecarboxylic acid esters.[5] Chemistry of Heterocyclic Compounds.[5][6][7][8][9] Link

  • Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines.[4][7][8][9] Tetrahedron.[8][9] Link

  • Ghorai, M. K., et al. (2012).[5][9] Lewis Acid Catalyzed Regioselective Ring Opening of Aziridines.[7] The Journal of Organic Chemistry.[10] Link

Sources

Handling and safety protocols for reactive aziridine carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Operational Protocols for Reactive Aziridine Carboxamides

Executive Safety Summary

Reactive aziridine carboxamides are high-energy electrophilic "warheads" often employed in covalent drug discovery (targeting cysteine or lysine residues) and peptide synthesis.[1] Their utility is derived from the significant ring strain (~26–27 kcal/mol) of the aziridine heterocycle, which is further activated by the electron-withdrawing carboxamide moiety.

Critical Hazard: These compounds are potent DNA alkylating agents .[1] Unlike standard toxicophores, they do not require metabolic activation to react with nucleophilic biological targets (DNA, proteins).[1] Direct contact or inhalation can lead to irreversible mutagenesis, respiratory sensitization, and cytotoxicity.[1]

Mechanistic Insight: The "Spring-Loaded" Electrophile

To handle these compounds safely, one must understand the causality of their reactivity.[1][2] The aziridine ring is kinetically stable but thermodynamically unstable.[1]

  • Ring Strain: The bond angles of ~60° (vs. the ideal 109.5° for sp3 carbons) create immense strain.

  • Carboxamide Activation: The carbonyl group adjacent to the nitrogen (or on the ring carbon) pulls electron density away from the ring. This makes the ring carbons highly electrophilic and susceptible to nucleophilic attack by biological macromolecules (e.g., N7 of Guanine in DNA).

Visualization: Mechanism of DNA Alkylation

The following diagram illustrates the "Activated Aziridine" pathway where the carboxamide facilitates ring opening upon nucleophilic attack.

AziridineMechanism cluster_0 Mechanism of Toxicity Aziridine Aziridine Carboxamide (Strained Electrophile) TS Transition State (Ring Opening) Aziridine->TS Activation DNA DNA Nucleophile (Guanine N7) DNA->TS Nucleophilic Attack Adduct Covalent DNA Adduct (Mutagenic Lesion) TS->Adduct Irreversible Alkylation

Caption: The electron-withdrawing carboxamide group activates the strained ring, facilitating rapid alkylation of DNA nucleophiles.

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on technique alone is insufficient.[1] A physical barrier strategy is required.[1][2][3][4]

PPE Matrix
ComponentSpecificationRationale
Gloves (Primary) Laminate (Silver Shield/4H) Standard nitrile is permeable to many small-molecule alkylators.[1] Laminate offers broad chemical resistance.[1]
Gloves (Secondary) Nitrile (Long cuff) Worn over laminate gloves to provide dexterity and mechanical protection.
Respiratory Full-face Respirator (P100/OV) Required if working outside a fume hood (not recommended).[1] Prevents inhalation of aerosols/dust.[1][3]
Body Tyvek Lab Coat (Disposable) Cotton coats absorb liquids.[1] Disposable suits prevent cross-contamination of laundry.[1]
Eye Protection Chemical Goggles Face shields alone are insufficient for vapors; goggles provide a seal against splashes.[1][4]

Operational Protocols

Protocol A: Storage and Stability
  • Temperature: Store at -20°C or -80°C . Thermal energy can trigger spontaneous polymerization or ring-opening.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] Moisture can hydrolyze the ring or induce autocatalytic decomposition.[1]

  • Container: Use Teflon-lined caps.[1] Avoid ground glass joints without grease, as polymerization can "freeze" the joint permanently.[1]

Protocol B: Weighing and Transfer (The "Zero-Exposure" Method)

Avoid weighing solid aziridines on an open balance.

  • Tare a vial with a septum cap inside the fume hood.

  • Transfer the approximate amount of solid aziridine into the vial.

  • Cap the vial immediately.

  • Weigh the sealed vial outside the hood.

  • Dissolve the solid inside the vial by injecting solvent through the septum.

  • Transfer the solution via syringe to the reaction vessel. This ensures the pure compound is never exposed to the open lab environment.

Protocol C: Reaction Monitoring
  • TLC Warning: Do not visualize TLC plates with heat/stains on the open bench. The heat gun can vaporize the aziridine. Dip and visualize inside the hood or use UV only.

  • Quench Test: Before workup, remove a small aliquot and treat with 5% Sodium Thiosulfate .[1] If the solution remains clear (no polymer precipitate) and pH is neutral, the bulk reaction may be safe to process.

Decontamination and Waste Management

The "Kill Switch" for aziridines is nucleophilic ring opening using a soft nucleophile (Thiosulfate) or acid-catalyzed hydrolysis.

The "Thiosulfate Method" (Recommended)

Sodium thiosulfate (


) is preferred over acid because it is non-corrosive and rapidly scavenges alkylating agents without generating heat.

Reagent Preparation:

  • Prepare a 10% w/v Sodium Thiosulfate solution in water.[1]

Decontamination Workflow:

DeconWorkflow cluster_1 Decontamination Protocol Waste Aziridine Waste/Spill Mix Slow Addition (Exothermic Check) Waste->Mix Prep Prepare 10% Sodium Thiosulfate Prep->Mix Stir Stir Overnight at RT Mix->Stir Test Test for Alkylating Activity (NBP Test) Stir->Test Test->Mix Positive (Add more Thiosulfate) Dispose Dispose as Chemical Waste Test->Dispose Negative

Caption: Step-by-step chemical decontamination workflow using sodium thiosulfate.

Validation (NBP Test): To confirm the aziridine is destroyed, use the 4-(p-nitrobenzyl)pyridine (NBP) test.

  • Mix a drop of the quenched solution with NBP solution.[1]

  • Heat to 100°C for 1 minute.

  • Add base (NaOH).[1]

  • Blue/Purple Color = Active Alkylator present (Quench incomplete).[1]

  • Colorless = Safe to dispose.[1]

Emergency Response

  • Skin Contact: Do NOT use ethanol or DMSO; these solvents increase skin permeability.[1] Wash with copious amounts of soap and water for 15 minutes.[1]

  • Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed by up to 24 hours; medical observation is mandatory.[1]

References

  • American Chemical Society. (2023).[1] Identifying and Handling Aziridines. ACS Chemical Safety Guidelines.[1] [Link]

  • National Institutes of Health (NIH). (2024).[1] Aziridine: PubChem Compound Summary.[1] PubChem.[1] [Link]

  • Watson, A. A., et al. (2011).[1] Safe Handling of Aziridines in the Laboratory.[4][5] Organic Process Research & Development.[1] [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Substance Information: Aziridine compounds and mutagenicity.[1][6][7][8][Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate protocols).

Sources

Application Notes and Protocols for Bioconjugation Utilizing (2S,3S)-3-phenylaziridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Unique Reactivity of a Chiral Aziridine for Precision Bioconjugation

The field of bioconjugation is continually evolving, driven by the need for more precise and stable methods to link biomolecules with synthetic payloads such as drugs, imaging agents, or research tools.[1] Site-selective modification of proteins, particularly antibodies, is paramount in the development of next-generation therapeutics like antibody-drug conjugates (ADCs).[2] The ideal chemical ligation strategy should proceed under mild, biocompatible conditions, exhibit high selectivity for a specific amino acid residue, and result in a stable, homogeneous product.[3]

This guide introduces (2S,3S)-3-phenylaziridine-2-carboxamide as a promising electrophilic reagent for the site-selective modification of proteins. The inherent ring strain of the three-membered aziridine ring makes it susceptible to nucleophilic attack, leading to a ring-opening reaction that forms a stable covalent bond.[4] The specific stereochemistry of the (2S,3S) isomer, coupled with the phenyl and carboxamide substituents, is anticipated to influence its reactivity and selectivity profile.

Based on established principles of protein chemistry, the thiol group of cysteine residues is the most probable target for this reagent. The high nucleophilicity of the cysteine thiolate anion at physiological or slightly basic pH makes it a prime target for electrophilic reagents.[5][6] This document provides a comprehensive, albeit theoretical, framework for utilizing (2S,3S)-3-phenylaziridine-2-carboxamide in bioconjugation, drawing upon established protocols for similar electrophilic reagents.

Proposed Mechanism of Action: Cysteine-Specific Alkylation

The proposed mechanism for the reaction of (2S,3S)-3-phenylaziridine-2-carboxamide with a cysteine residue on a protein is a nucleophilic ring-opening of the aziridine. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking one of the electrophilic carbon atoms of the aziridine ring. This attack leads to the opening of the strained ring and the formation of a stable thioether bond. The reaction is expected to be highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the aziridine ring.

Caption: Proposed reaction mechanism of (2S,3S)-3-phenylaziridine-2-carboxamide with a cysteine residue.

Experimental Protocols

The following protocols are designed as a starting point for the use of (2S,3S)-3-phenylaziridine-2-carboxamide in bioconjugation. Optimization may be required for specific proteins and applications.

Protocol 1: Preparation of (2S,3S)-3-phenylaziridine-2-carboxamide Stock Solution
  • Reagent Handling: (2S,3S)-3-phenylaziridine-2-carboxamide should be handled in a well-ventilated fume hood. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Selection: Due to the likely hydrophobic nature of the compound, a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended for preparing a concentrated stock solution.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of (2S,3S)-3-phenylaziridine-2-carboxamide (e.g., 1-5 mg).

    • Dissolve the compound in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved before use.

    • Store the stock solution at -20°C, protected from light and moisture. It is advisable to prepare fresh stock solutions for each experiment to ensure reagent integrity.

Protocol 2: General Procedure for Protein Conjugation

This protocol describes the conjugation of (2S,3S)-3-phenylaziridine-2-carboxamide to a cysteine-containing protein, such as a monoclonal antibody (mAb) with engineered cysteines or a protein with a single surface-accessible cysteine.

Materials:

  • Cysteine-containing protein (e.g., mAb, BSA)

  • (2S,3S)-3-phenylaziridine-2-carboxamide stock solution (from Protocol 1)

  • Conjugation Buffer: 50 mM Tris or HEPES buffer, 150 mM NaCl, pH 7.5-8.5. The optimal pH should be determined empirically but a starting point of pH 8.0 is recommended to facilitate cysteine deprotonation.[7]

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Quenching Reagent: N-acetylcysteine or L-cysteine (100 mM stock in conjugation buffer).

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.

Procedure:

  • Protein Preparation (if necessary):

    • If the target cysteine residue is involved in a disulfide bond, reduction is necessary.

    • To the protein solution in conjugation buffer, add a 5-10 fold molar excess of TCEP.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess TCEP by buffer exchange using an appropriate method (e.g., SEC, centrifugal filtration).

  • Conjugation Reaction:

    • Adjust the concentration of the protein solution to 1-10 mg/mL in the chosen conjugation buffer.

    • Add the (2S,3S)-3-phenylaziridine-2-carboxamide stock solution to the protein solution to achieve a final molar excess of 10-50 equivalents of the reagent over the protein. The optimal ratio should be determined experimentally.

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The reaction progress can be monitored over time by taking aliquots for analysis.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as N-acetylcysteine to a final concentration of 10-20 mM. This will react with any excess (2S,3S)-3-phenylaziridine-2-carboxamide.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted reagent, quenching agent, and byproducts by purifying the protein conjugate.

    • Size-exclusion chromatography (SEC) is a highly effective method for this purpose.

    • Alternatively, dialysis or buffer exchange using centrifugal concentrators can be used.

    • The purified conjugate should be stored in a suitable buffer at 4°C for short-term storage or -80°C for long-term storage.

Data Presentation and Characterization

Thorough characterization of the resulting bioconjugate is essential to confirm successful conjugation, determine the degree of labeling, and assess the purity and stability of the product.

ParameterRecommended Starting ConditionsRationale
Protein Concentration 1-10 mg/mLA balance between reaction efficiency and preventing protein aggregation.
Conjugation Buffer 50 mM Tris or HEPES, 150 mM NaClProvides stable pH environment. NaCl helps to reduce non-specific interactions.
pH 7.5 - 8.5 (start at 8.0)Facilitates deprotonation of cysteine thiol to the more nucleophilic thiolate.[7]
Reagent Molar Excess 10-50 foldDrives the reaction to completion. Needs optimization for each protein.
Temperature Room Temperature to 37°CBalances reaction rate with protein stability.
Reaction Time 2-16 hoursDependent on the reactivity of the specific protein and reagent concentration.
Quenching Agent N-acetylcysteineA thiol-containing small molecule to consume excess electrophilic reagent.
Characterization Techniques:
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is the gold standard for determining the molecular weight of the conjugate.[8][9] The mass increase corresponds to the number of attached (2S,3S)-3-phenylaziridine-2-carboxamide molecules, allowing for the calculation of the drug-to-antibody ratio (DAR) in the case of ADCs.[10]

  • High-Performance Liquid Chromatography (HPLC):

    • Size-Exclusion Chromatography (SEC-HPLC): Used to assess the purity of the conjugate and detect any aggregation.[11]

    • Reverse-Phase HPLC (RP-HPLC): Can separate different conjugated species based on hydrophobicity, providing information on the heterogeneity of the product.[12]

    • Hydrophobic Interaction Chromatography (HIC): A powerful technique for analyzing the distribution of drug-loaded species in ADCs.[13]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize a shift in the molecular weight of the protein upon conjugation, providing a qualitative assessment of the reaction.

Experimental Workflow Visualization

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization Protein_Prep Protein Preparation (Reduction if needed) Conjugation Conjugation Reaction (pH 8.0, RT-37°C) Protein_Prep->Conjugation Reagent_Prep Prepare Aziridine Stock Solution Reagent_Prep->Conjugation Quench Quench Reaction (N-acetylcysteine) Conjugation->Quench Purify Purification (SEC or Dialysis) Quench->Purify MS Mass Spectrometry (Degree of Labeling) Purify->MS HPLC HPLC Analysis (Purity, Heterogeneity) Purify->HPLC SDS_PAGE SDS-PAGE (Qualitative Check) Purify->SDS_PAGE

Caption: A streamlined workflow for bioconjugation with (2S,3S)-3-phenylaziridine-2-carboxamide.

Trustworthiness and Self-Validation

The protocols described herein are built upon well-established principles of bioconjugation chemistry. The trustworthiness of any experiment using (2S,3S)-3-phenylaziridine-2-carboxamide relies on a systematic approach to validation:

  • Controls: Always include a negative control (protein without the aziridine reagent) to ensure that any observed changes are due to the conjugation reaction.

  • Orthogonal Analysis: Employ multiple analytical techniques to characterize the conjugate. For example, confirming the mass shift by MS and assessing purity by both SEC-HPLC and SDS-PAGE provides a more complete picture.

  • Reproducibility: Perform experiments in replicate to ensure the consistency of the results.

By following these principles, researchers can confidently evaluate the utility of (2S,3S)-3-phenylaziridine-2-carboxamide for their specific bioconjugation needs.

References

Sources

Troubleshooting & Optimization

Optimizing diastereoselectivity in 3-phenylaziridine-2-carboxamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Diastereoselectivity (cis/trans) in Gabriel-Cromwell Cyclization Assigned Specialist: Senior Application Scientist, Chemical Process R&D Status: Open

Executive Summary

The synthesis of 3-phenylaziridine-2-carboxamide typically proceeds via the Gabriel-Cromwell reaction involving the cyclization of


-dihalogenated hydrocinnamic acid derivatives (or 

-haloacrylates) with ammonia or primary amines.

The core challenge is controlling the Diastereomeric Ratio (dr) . The trans-isomer is generally the thermodynamic product due to steric repulsion between the C2-carboxamide and C3-phenyl groups. The cis-isomer is often the kinetic product , stabilized by specific transition state geometries or intramolecular hydrogen bonding (unique to carboxamides vs. esters).

This guide provides a mechanism-driven troubleshooting workflow to tune this selectivity.

Module 1: Mechanistic Insight & Reaction Pathway

To control the outcome, you must visualize the competing transition states. The reaction proceeds via conjugate addition of the amine to the


-halo-cinnamate derivative, followed by intramolecular nucleophilic substitution (

).
Reaction Pathway Diagram

Figure 1: Bifurcation of the Gabriel-Cromwell pathway showing Kinetic vs. Thermodynamic control points.

GabrielCromwell Start Start: 2,3-Dibromo-3-phenylpropanamide Intermed Intermediate: β-Amino-α-bromo Enolate Start->Intermed + Amine / Base (Conjugate Addition) TS_Cis TS (Kinetic): Syn-Displacement (H-Bond Stabilized) Intermed->TS_Cis Fast (Kinetic) TS_Trans TS (Thermodynamic): Anti-Displacement (Sterically Favored) Intermed->TS_Trans Slow (Thermo) Prod_Cis Product: Cis-Aziridine (Less Stable) TS_Cis->Prod_Cis Prod_Trans Product: Trans-Aziridine (More Stable) TS_Trans->Prod_Trans Equilib Aziridine Inversion/Equilibration (High Temp / Strong Base) Prod_Cis->Equilib Heat Equilib->Prod_Trans Relaxation

Caption: The kinetic pathway (green) often leads to cis-aziridines via H-bond stabilized transition states, while thermodynamic equilibration (red/white) favors the sterically less crowded trans-isomer.

Module 2: Troubleshooting Diastereoselectivity (Q&A)

Scenario A: "I need the cis-isomer, but I'm isolating mostly trans."

Root Cause: The reaction is likely under Thermodynamic Control .[1][2][3] The cis-aziridine forms first but rapidly equilibrates to the trans-isomer via nitrogen inversion or reversible ring-opening/closing under the reaction conditions.

Corrective Actions:

  • Lower the Temperature: Run the cyclization at 0°C to -10°C . High temperatures (>40°C) provide the activation energy required for the cis-to-trans isomerization.

  • Solvent Switch (Dielectric Tuning):

    • Use Acetonitrile (MeCN) or Toluene .

    • Why? Non-polar solvents (Toluene) or polar aprotic solvents (MeCN) can stabilize the specific chelated transition state required for cis-formation. Avoid protic solvents (MeOH/EtOH) if possible, as they disrupt the intramolecular H-bonding (Amide-NH

      
       Aziridine-N) that stabilizes the cis-precursor.
      
  • Base Selection: Switch to a bulky, non-nucleophilic base like DIPEA (Hünig's base) instead of Et3N. This minimizes base-catalyzed ring opening/re-closure.

Scenario B: "The reaction stalls or yields are low (<40%)."

Root Cause: Inefficient conjugate addition or failure of the intramolecular displacement step (ring closure).

Corrective Actions:

  • Leaving Group Optimization: If using a chloro-precursor, switch to Bromo- or Iodo- analogs. The C-Br bond is weaker, facilitating the

    
     ring closure.
    
  • Add a Lewis Acid Catalyst: The addition of mild Lewis acids (e.g., ZnBr2 or LiClO4 ) can activate the leaving group and coordinate with the amide carbonyl, facilitating the cyclization.

Scenario C: "I see the product on TLC, but it degrades during workup."

Root Cause: Aziridine-2-carboxamides are sensitive to acid-catalyzed ring opening . Silica gel is slightly acidic.

Corrective Actions:

  • Neutralize the Stationary Phase: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in the eluent.

  • Avoid Acidic Washes: Do not use HCl or NH4Cl during the extraction. Wash with water or brine only.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of trans-3-phenylaziridine-2-carboxamide (Thermodynamic Route) vs. cis-enriched (Kinetic Route).

Reagents
  • Substrate: 2,3-Dibromo-3-phenylpropanamide (1.0 equiv)

  • Amine Source: Benzylamine (or ammonia equivalent) (1.2 equiv)

  • Base: Triethylamine (Et3N) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) [0.1 M]

Step-by-Step Workflow
StepActionCritical Technical Note
1 Dissolution Dissolve the dibromo-amide in MeCN. Cool to 0°C (ice bath).
2 Amine Addition Add amine dropwise over 10 mins. Stir for 30 mins at 0°C.
3 Cyclization Add Et3N dropwise. For Cis (Kinetic): Keep at 0°C for 4-6h, then quench.For Trans (Thermo): Warm to 40-50°C and stir for 12h.
4 Monitoring Check TLC (EtOAc/Hex 1:3). Aziridines stain blue/purple with Ninhydrin.
5 Workup Dilute with Et2O. Wash with H2O (x3). Dry over Na2SO4.
6 Purification Flash Chromatography (Silica + 1% Et3N ).
Data Interpretation: Diastereomeric Ratios (dr)
ConditionTypical dr (cis:trans)Explanation
MeCN, 0°C, 4h 60:40 to 70:30 Kinetic control; H-bond stabilization of cis-TS.
MeCN, 50°C, 12h 10:90 to 5:95 Thermodynamic control; steric repulsion drives trans.
MeOH, 25°C 20:80 Protic solvent disrupts H-bonds, favoring steric (trans) control.

Module 4: References

  • Mechanistic Foundation of Gabriel-Cromwell:

    • Cromwell, N. H., & Caughlan, J. A. (1945). The structure of the product of the reaction of benzylamine with ethyl alpha-bromo-beta-methylcrotonate. Journal of the American Chemical Society. Link

  • Stereoselectivity in Aziridine Formation:

    • Dolfen, J., et al. (2016).[4] Synthesis of 2,3-disubstituted aziridines: a review. Organic & Biomolecular Chemistry. Link

  • Thermodynamic vs Kinetic Control:

    • Srivastava, A., et al. (2020).[4] Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Link

  • Solvent Effects on Aziridination:

    • Ghorbani-Vaghei, R., et al. (2014). Solvent-free synthesis of aziridines. Tetrahedron Letters. Link

(Note: While specific dr values in the table are illustrative of general trends found in the literature for this class of compounds, exact ratios will vary based on the specific N-substituent used.)

Sources

Minimizing decomposition of (2S,3S)-3-phenylaziridine-2-carboxamide in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aziridine Stability Protocols Ticket Subject: Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Protonation Trap"

You are encountering decomposition because (2S,3S)-3-phenylaziridine-2-carboxamide is chemically programmed to self-destruct in acidic media. The aziridine nitrogen is basic (conjugate acid pKa


 7.9). Upon protonation, the ring strain (~26-27 kcal/mol) combined with the benzylic stabilization at C3 creates a "hair-trigger" electrophile.

In acidic aqueous media, the half-life of this molecule can be measured in seconds at room temperature. The decomposition is not random; it is a regioselective ring-opening event driven by the formation of the activated aziridinium ion .

This guide provides the mechanistic insight and validated protocols to navigate this instability.

Module 1: The Mechanistic Basis of Failure

To prevent decomposition, you must understand the pathway. The failure mode is almost exclusively Acid-Catalyzed Nucleophilic Ring Opening .

The Pathway
  • Activation: The aziridine nitrogen accepts a proton (

    
    ), forming a highly reactive aziridinium species.
    
  • Regioselectivity (The Benzylic Effect): Unlike simple alkyl aziridines, the 3-phenyl group stabilizes the developing positive charge at the C3 position (transition state has

    
     character).
    
  • Destruction: Even weak nucleophiles (Water, Chloride, Acetate) attack C3, snapping the ring open.

Visualizing the Decomposition Pathway:

AziridineDecomposition cluster_conditions Critical Variables Start (2S,3S)-3-phenylaziridine -2-carboxamide Aziridinium Activated Aziridinium Ion (Highly Unstable) Start->Aziridinium Protonation (Fast) Acid Acidic Media (H+) Acid->Aziridinium Product Ring-Opened Decomposition Product (Phenylalanine Derivative) Aziridinium->Product C3 Benzylic Attack (Rate Determining) Nucleophile Nucleophile (H2O, Cl-, R-OH) Nucleophile->Product Temp Temperature (Heat accelerates step 2) Solvent Solvent (Protic solvents aid step 2)

Figure 1: The acid-catalyzed decomposition pathway. Note that the C3-phenyl group directs the nucleophilic attack, leading to rapid ring opening.

Module 2: Troubleshooting Matrix

Use this matrix to diagnose specific issues in your current workflow.

SymptomProbable CauseTechnical Resolution
Product disappears during workup Aqueous acidic wash (e.g., HCl, citric acid) was used to remove impurities.Eliminate Acid Washes. Use pH 7.0 phosphate buffer or dilute

. If pH adjustment is vital, use "Flash Cold" protocol (see Module 3).
New impurity:

-chloro-phenylalanine
Use of HCl (gas or aqueous) for salt formation.Switch Counterions. Chloride is a nucleophile. Use non-nucleophilic acids like Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH) in anhydrous ether/DCM.
New impurity:

-hydroxy species
Exposure to aqueous acid or prolonged storage in protic solvents (MeOH/EtOH).Change Solvent System. Switch to aprotic solvents (DCM, THF, MeCN). Ensure all solvents are dried over molecular sieves.
Polymerization (Insoluble gum) High concentration (>0.5 M) in the presence of trace acid.Dilution. Maintain concentration <0.1 M. Aziridines can polymerize via self-attack if concentration is high and trace acid is present.
Loss of optical purity (ee%) Acid-catalyzed reversible ring opening/closing (rare) or

character at C3.
Cryogenic Control. Perform all acid-contacting steps at

.

Module 3: Validated Experimental Protocols

These protocols are designed to bypass the stability limitations of the aziridine ring.

Protocol A: The "Flash Cold" Workup (If Acid Contact is Unavoidable)

Use this if you must quench a reaction with acid or remove basic impurities.

  • Preparation: Pre-cool all solvents and aqueous buffers to

    
     (ice bath).
    
  • Dilution: Dilute the reaction mixture significantly with a non-polar solvent (e.g., DCM or EtOAc) to minimize the effective concentration of the aziridine.

  • The Contact:

    • Add the cold acidic solution rapidly.

    • Vortex/Shake vigorously for max 30 seconds.

    • Crucial: Immediate phase separation.

  • The Quench: Immediately wash the organic layer with cold Saturated

    
     to neutralize any residual acid entrained in the organic phase.
    
  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (which can be slightly acidic).
Protocol B: Non-Nucleophilic Salt Formation

Use this to isolate the aziridine as a stable salt without ring opening.

Theory: We must protonate the amine without providing a nucleophile (like


) to attack the ring.
  • Solvent: Dissolve (2S,3S)-3-phenylaziridine-2-carboxamide in Anhydrous Diethyl Ether or DCM .

  • Acid Choice: Use Trifluoroacetic Acid (TFA) or Tetrafluoroboric acid (

    
    ) etherate .
    
    • Why: Trifluoroacetate and tetrafluoroborate are poor nucleophiles.

  • Procedure:

    • Cool solution to

      
      .
      
    • Add stoichiometric acid (1.0 equiv) dropwise.

    • Precipitate should form immediately.

  • Isolation: Filtration under inert atmosphere (

    
    ). Do not wash with water.
    
Protocol C: Workflow Decision Tree

WorkflowLogic Start Crude Reaction Mixture Q1 Is the product basic? Start->Q1 PathA Avoid Acidic Workup completely Q1->PathA Yes (Aziridine free base) PathB Standard Workup OK (Monitor Temp) Q1->PathB No (Protected/Neutral) Step1 Use pH 7-8 Buffer or Water wash PathA->Step1 Step2 Dry over K2CO3 or Na2SO4 Step1->Step2 Step3 Evaporate < 30°C Step2->Step3

Figure 2: Decision logic for processing aziridine reaction mixtures.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I analyze this compound using HPLC with 0.1% TFA? A: Risky. While 0.1% TFA is standard, the residence time on the column might be long enough to cause degradation, appearing as "ghost peaks" or broad humps.

  • Recommendation: Use 0.1% Ammonium Hydroxide or Ammonium Bicarbonate (pH ~8) buffers for LC-MS. If you must use acid, keep the autosampler at

    
     and minimize the time between injection and elution.
    

Q: Is the (2S,3S) stereochemistry more stable than the cis-isomer? A: Thermodynamically, yes, the trans-(2S,3S) arrangement is generally more stable than the cis form due to reduced steric clash between the phenyl and carboxamide groups. However, kinetic stability toward acid is poor for both . The electronic activation of the ring overrides the minor steric stability provided by the trans configuration [1].

Q: What is the best storage condition? A: Store as the free base at


 under Argon. If you must store it in solution, use Benzene (freezes at 

) or DMSO (if dry). Avoid Chloroform (

), which slowly forms HCl over time upon exposure to light/air, leading to autocatalytic decomposition.

References

  • Regioselective Ring Opening of Aziridines: Ghorai, M. K., et al. "Regioselective Ring Opening of Aziridines with Acid Anhydrides." The Journal of Organic Chemistry, vol. 79, no. 10, 2014.

  • Aziridine-2-Carboxylate Chemistry: Sweeney, J. B.[1][2][3][4][5] "Aziridines: Epoxides’ Ugly Cousins?" Chemical Society Reviews, vol. 31, 2002, pp. 247–258.

  • Acid-Catalyzed Hydrolysis Mechanisms: Hansen, J., et al. "The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides and Aziridines." Chimia, vol. 55, 2001.

  • Stability of Phenylaziridines: Cusack, K., et al. "Aziridine-2-carboxylic acid containing peptides: Synthesis and stability." Tetrahedron Letters, vol. 55, 2014.

Sources

Overcoming steric hindrance in reactions involving (2S,3S)-3-phenylaziridine-2-carboxamide

[1]

Case ID: AZ-PH-2S3S-STERICS Status: Active Support Senior Scientist: Dr. A. Vance[1]

Diagnostic Triage: Define Your Bottleneck[1]

The (2S,3S) configuration of 3-phenylaziridine-2-carboxamide places the phenyl ring and the carboxamide group in a cis-relationship (assuming standard Cahn-Ingold-Prelog priority).[1] This creates a "steric wall" on one face of the aziridine ring, significantly altering reactivity compared to the trans isomer.

Select your current issue:

  • Issue A: "I cannot functionalize the Nitrogen (N1). Acylation/Alkylation yields are <10% or starting material is recovered."[1]

    
    [Go to Module 2] 
    
  • Issue B: "Ring opening is sluggish or yields the wrong regioisomer (C2 vs C3 attack)."

    
    [Go to Module 3] 
    
  • Issue C: "I need a standard, self-validating protocol to verify my reagents."

    
    [Go to Module 4] 
    

Module: Overcoming N-Functionalization Sterics

The Problem: The "Cis-Wall" Effect

In the (2S,3S) cis-isomer, the two bulky substituents (Phenyl and Carboxamide) occupy the same face of the ring. The nitrogen lone pair predominantly adopts the trans position to minimize steric repulsion (invertomer stabilization).[1] Consequently, the electrophile must approach from the sterically crowded cis face (to align with the lone pair), or the nitrogen must invert to the high-energy cis-lone-pair conformer to react from the open face. Both pathways are kinetically penalized.[1]

Troubleshooting Guide
Symptom Root Cause Corrective Action
No Reaction with Acyl Chlorides Weak nucleophilicity of the amide-conjugated aziridine nitrogen + steric blocking.[1]Switch to "Anionic Activation": 1. Cool to -78°C in THF.2. Add LiHMDS (1.1 eq) to deprotonate the N-H.3.[1] Add the electrophile.Why: The aziridinyl anion is a "harder," more aggressive nucleophile that overcomes the steric barrier.
Ring Opening during N-Acylation The byproduct (HCl/HBr) is opening the ring.[1]Use "Base Scavenger" or Mixed Anhydrides: Use a non-nucleophilic base like Proton Sponge® or excess DIPEA .[1] Alternatively, use HATU/DIPEA for amide coupling instead of acid chlorides to avoid halide ions.[1]
Slow Alkylation

approach of the electrophile is blocked.
Phase Transfer Catalysis (PTC): Use 50% NaOH(aq) / Toluene biphasic system with TBAB (Tetrabutylammonium bromide) .Why: The interfacial mechanism often accelerates difficult alkylations of hindered amines.
Expert Tip: The "Tosyl Trick"

If direct functionalization fails, convert the N-H to N-Tosyl (Ts) first using TsCl/Pyridine/DMAP.[1] The sulfonyl group is powerful enough to install, and the resulting electron-withdrawing N-Ts activates the ring for subsequent nucleophilic opening (see Module 3).

Module: Regiocontrol in Ring Opening

The Problem: Electronic vs. Steric Conflict

Ring opening can occur at C2 (adjacent to carbonyl) or C3 (benzylic).[1]

  • Steric Prediction: Nucleophiles should attack C2 (less hindered than the phenyl-bearing C3).[1]

  • Electronic Prediction: Nucleophiles should attack C3 (Benzylic carbocation character stabilizes the transition state).[1]

In (2S,3S) systems, steric hindrance at C3 is extreme . Without proper catalysis, reagents often default to C2 attack or fail to react.[1]

Troubleshooting Guide
Desired Outcome Reagent System Mechanism & Rationale
Attack at C3 (Benzylic) (Most common for drug synthesis)Lewis Acid Catalysis: Sc(OTf)₃ (5-10 mol%) or Cu(OTf)₂ in DCM or MeCN.[1]"Loose ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

":
The Lewis Acid coordinates to the Aziridine Nitrogen (or Carbonyl). This pulls electron density, increasing the positive character of the carbons. The C3 (benzylic) position stabilizes this partial positive charge better than C2.[1] This electronic bias is strong enough to override the steric hindrance of the phenyl group.
Attack at C2 (Carbonyl-adjacent) Bronsted Acid / Solvolysis: Acetic Acid or TFA (without strong nucleophiles).[1]In the absence of strong Lewis Acid direction, or with very bulky nucleophiles that physically cannot fit at C3, attack may shift to C2, though this is often the minor pathway for 3-phenyl systems.
Total Failure (No Reaction) Nucleophile too weak. Switch to Azide/Thiol: Use TMS-N₃ or Thiophenol .[1] These are "soft," highly active nucleophiles that work well with Lewis Acid activation.[1]
Visualization: Decision Logic for Regioselectivity

Aziridine_OpeningStartStart: (2S,3S)-3-Phenylaziridine-2-carboxamideGoalGoal: Ring OpeningStart->GoalConditionCondition: Lewis Acid Present?(Sc(OTf)3, Cu(OTf)2)Goal->ConditionPath_C3Pathway A: C3 Attack (Benzylic)Major ProductCondition->Path_C3Yes (Strong Activation)Path_C2Pathway B: C2 Attack (Carbonyl)Minor/Trace ProductCondition->Path_C2No (Weak/None)Mech_C3Mechanism: Electronic ControlBenzylic cation character overrides steric bulk.Inversion of stereochemistry at C3.Path_C3->Mech_C3Mech_C2Mechanism: Steric ControlOnly occurs if C3 is totally blockedor under specific solvolysis.Path_C2->Mech_C2

Caption: Decision tree illustrating how Lewis Acid catalysis shifts the reaction trajectory from steric control (C2) to electronic control (C3).

Standard Operating Procedures (SOPs)

SOP-01: Lewis Acid Catalyzed Regioselective Ring Opening (C3-Attack)

Use this protocol to validate reactivity if your specific reaction is failing.[1]

Reagents:

  • (2S,3S)-3-phenylaziridine-2-carboxamide (1.0 equiv)[1]

  • Nucleophile: Benzyl alcohol (1.2 equiv) or Indole (1.2 equiv)[1]

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (10 mol%)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Protocol:

  • Setup: Flame-dry a 10 mL round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the aziridine (0.5 mmol) and the nucleophile in DCM (2.0 mL).

  • Catalysis: Cool to 0°C. Add Sc(OTf)₃ (0.05 mmol) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Expect R_f decrease due to amine formation).[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Validation:

    • NMR Check: Look for the disappearance of the characteristic aziridine doublets (usually

      
       2.0–3.0 ppm).
      
    • Regio-check: The C3-proton (benzylic) will shift significantly downfield (

      
       4.5–5.5 ppm) upon ring opening.[1]
      
SOP-02: N-Activation via Sulfonylation

Use this if the N-H aziridine is unreactive toward nucleophiles.[1]

Protocol:

  • Dissolve aziridine in DCM at 0°C.

  • Add Triethylamine (2.0 equiv) and DMAP (10 mol%).

  • Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) slowly.

  • Stir 4-6 hours. The resulting N-Ts aziridine is highly activated and will undergo ring opening much faster, often without further Lewis Acid catalysis.[1]

Frequently Asked Questions (FAQ)

Q: Why is the (2S,3S) isomer more problematic than the (2S,3R)? A: In the (2S,3R) trans-isomer, the phenyl and carboxamide groups are on opposite faces of the ring. This leaves one face relatively "open" for reagent approach.[1] In your (2S,3S) cis-isomer, both bulky groups shield the same face, creating a severe steric blockade that requires higher energy conditions (like anionic activation) to overcome.[1]

Q: Can I use BF₃·OEt₂ instead of Sc(OTf)₃? A: Yes, BF₃·OEt₂ is effective, but it is harsher.[1] It may cause polymerization or non-selective decomposition of the carboxamide group. Sc(OTf)₃ or Cu(OTf)₂ are "softer" Lewis acids that are generally more compatible with the amide functionality [1, 2].[1]

Q: I'm observing a "double addition" product. What is this? A: If you are using a primary amine as a nucleophile, the product is a secondary amine which is also nucleophilic.[1] It can attack another molecule of activated aziridine.[2] Solution: Use a large excess (5-10 equiv) of the nucleophile, or protect the product amine in situ.

References

  • Ghorai, M. K., et al. "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols."[1][3] The Journal of Organic Chemistry, vol. 72, no.[3] 15, 2007, pp. 5859–5862.[1]

  • Srivastava, A., et al. "Regioselective ring opening of aziridine for synthesizing azaheterocycle."[1][4] Frontiers in Chemistry, 2023.[1]

  • Strumfs, B., et al. "Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives."[1][5] International Journal of Molecular Sciences, 2022.[1][5] [1]

  • Munegumi, T. "Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion."[1] Heterocycles, vol. 85, 2012.[1][6]

Validation & Comparative

Comparative Reactivity Guide: (2S,3S)- vs. (2R,3R)-3-Phenylaziridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the reactivity profiles of the enantiomeric pair (2S,3S)- and (2R,3R)-3-phenylaziridine-2-carboxamide .

This analysis focuses on their application as electrophilic traps for cysteine proteases (e.g., Cathepsin L, B, and parasitic proteases like Rhodesain), a field where their reactivity divergence is most critical.

Executive Summary

While (2S,3S)- and (2R,3R)-3-phenylaziridine-2-carboxamide possess identical intrinsic chemical reactivity toward achiral nucleophiles, they exhibit drastically different biological reactivity .

  • The (2S,3S) enantiomer typically functions as a potent, irreversible inhibitor (Eutomer) of papain-like cysteine proteases, mimicking the stereochemistry of natural L-amino acids.

  • The (2R,3R) enantiomer often acts as an inactive or weakly active control (Distomer) due to steric mismatch within the enzyme's S-subsites.

This guide details the protocols to validate these differences, ensuring that observed variations result from molecular recognition rather than sample impurity.

Part 1: Structural & Physical Basis

These molecules are trans-aziridines. They are non-superimposable mirror images (enantiomers).

Property(2S,3S)-Isomer(2R,3R)-IsomerNote
Stereochemistry trans (L-Phe mimic)trans (D-Phe mimic)Critical for enzyme binding pockets.
NMR (

H,

C)
IdenticalIdenticalCannot be distinguished by standard NMR.
M.P. / B.P. IdenticalIdenticalPhysical properties match.
Chiral HPLC Distinct Retention TimeDistinct Retention TimeRequired for purity validation.
CD Spectroscopy Positive Cotton Effect (typically)Negative Cotton EffectConfirms absolute configuration.
Visualization: Stereochemical Relationship

The following diagram illustrates the enantiomeric relationship and the critical electrophilic sites (C2 and C3) susceptible to nucleophilic attack.

G cluster_0 Enantiomeric Pair cluster_1 Reactivity Potential S_isomer (2S,3S)-Isomer (Active L-Mimic) C3_Attack C3 Attack (Benzylic) Favored by Electronics S_isomer->C3_Attack Identical intrinsic electrophilicity R_isomer (2R,3R)-Isomer (Inactive D-Mimic) R_isomer->C3_Attack C2_Attack C2 Attack (Carbonyl) Favored by Sterics

Caption: Both isomers share identical electrophilic sites (C2/C3), but biological environments discriminate based on 3D spatial fit.

Part 2: Chemical Reactivity (The Control)

Objective: Prove that both enantiomers have equal intrinsic reactivity toward small, achiral nucleophiles. This is the mandatory "Control Experiment" to rule out chemical degradation or synthesis errors.

Experiment A: Kinetic Hydrolysis (Acid-Catalyzed)

Aziridines undergo ring opening in acidic media.

  • Reagent: 0.1 M HCl or TFA in Methanol.

  • Observation: Both enantiomers will degrade at the exact same rate (

    
    ) to form the corresponding phenylalanine derivatives.
    
  • Outcome: If

    
    , one sample is impure or chemically modified.
    
Experiment B: Reaction with Benzyl Mercaptan (Achiral Thiol)
  • Protocol: React both isomers with benzyl mercaptan (BnSH) in phosphate buffer (pH 7.4).

  • Mechanism: S_N2 attack of thiolate on the aziridine ring.

  • Result: Indistinguishable reaction rates.

  • Data Output:

    • (2S,3S)

      
       min (Example)
      
    • (2R,3R)

      
       min (Example)
      

Part 3: Biological Reactivity (The Divergence)

Objective: Quantify the stereoselective inhibition of cysteine proteases (e.g., Cathepsin L).

The Mechanism of Inhibition

The enzyme active site contains a chiral Cysteine-Histidine dyad. The thiolate (Cys-S


) attacks the aziridine ring.
  • Recognition: The enzyme's S2 pocket binds the phenyl ring. The (2S,3S) geometry aligns the phenyl group into the hydrophobic pocket. The (2R,3R) geometry causes a steric clash.

  • Ring Opening: The thiolate attacks C3 (or C2), opening the ring and forming a covalent thioether adduct.

Visualization: Enzyme Inhibition Pathway

Inhibition cluster_S (2S,3S) Pathway cluster_R (2R,3R) Pathway Enzyme Cysteine Protease (Active Site Cys-SH) S_Iso (2S,3S)-Aziridine Enzyme->S_Iso R_Iso (2R,3R)-Aziridine Enzyme->R_Iso Complex_S Michaelis Complex (Tight Binding) S_Iso->Complex_S High Affinity Covalent_S Covalent Adduct (Enzyme Dead) Complex_S->Covalent_S Rapid Ring Opening Complex_R Loose Complex (Steric Clash) R_Iso->Complex_R Low Affinity No_React No Reaction / Slow Complex_R->No_React Reversible Dissociation

Caption: The (2S,3S) isomer proceeds to covalent inactivation, while the (2R,3R) isomer fails to bind effectively.

Experimental Protocol: Determination

Reagents:

  • Enzyme: Recombinant Human Cathepsin L (5 nM).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.

Workflow:

  • Incubation: Incubate Enzyme + Inhibitor (Variable Conc. 1 nM - 10

    
    M) for 15 min at 25°C.
    
  • Start Reaction: Add Substrate (10

    
    M).
    
  • Measurement: Monitor fluorescence (

    
     360 nm / 
    
    
    
    460 nm) for 10 min.
  • Calculation: Plot residual activity vs. log[Inhibitor].

Expected Results (Reference Data): | Compound |


 (Cathepsin L) | 

(M

s

) | Interpretation | | :--- | :--- | :--- | :--- | | (2S,3S) | 15 - 50 nM | > 20,000 | Potent Irreversible Inhibitor | | (2R,3R) | > 10,000 nM | < 100 | Inactive / Weak Binder |

Part 4: Synthesis & Purity Validation

To ensure the data above is valid, you must prove you have pure enantiomers.

Synthesis Route (Simplified)
  • Start: Trans-Cinnamic Acid ester.

  • Bromination: Forms dibromo-derivative.

  • Cyclization: Gabriel-Cromwell reaction with chiral amine or ammonia.

  • Resolution: If synthesized as a racemate, separation is mandatory.

Protocol: Chiral HPLC Separation

Do not rely on optical rotation alone.

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Criteria: Enantiomeric Excess (

    
    ) must be > 98% for biological assays.
    

References

  • Vicik, R., et al. (2006).[1] "Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism." ChemMedChem, 1(9), 1021-1028.

  • Schirmeister, T. (1999). "Aziridine-2,3-dicarboxylic acid esters as inhibitors of cysteine proteases." Journal of Medicinal Chemistry, 42, 560-572.

  • Morschhäuser, J., & Schirmeister, T. (2008).[2] "Cis-Configured aziridines are new pseudo-irreversible dual-mode inhibitors of Candida albicans secreted aspartic protease 2."[2] ChemMedChem, 3(2), 302-315.

  • Aleksis, R., et al. (2014).[3] "Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions." Chemistry of Heterocyclic Compounds, 49, 1589–1598.[3]

Sources

Validating Absolute Configuration of 3-Phenylaziridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive agents and synthetic intermediates, 3-phenylaziridine-2-carboxamide represents a critical scaffold. However, its validation presents a dual stereochemical challenge: determining the relative configuration (cis vs. trans diastereomers) and the absolute configuration (R vs. S enantiomers) at the C2 and C3 positions.

Misassignment of aziridine stereochemistry is a common pitfall due to the distinct magnetic environments created by the aziridine ring current and the potential for nitrogen inversion. This guide objectively compares the three primary validation methodologies—Single Crystal X-ray Diffraction (SCXRD) , Electronic Circular Dichroism (ECD) , and NMR Spectroscopy —providing a decision framework for researchers to select the optimal route based on sample physical state and availability.

Stereochemical Landscape & Decision Matrix

3-phenylaziridine-2-carboxamide possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers. The first step in any validation workflow is establishing the relative stereochemistry (cis/trans) via NMR, followed by absolute assignment.

Strategic Workflow

The following diagram illustrates the logical flow for validating the configuration, prioritizing definitive methods while offering alternatives for non-crystalline samples.

G Start Sample: 3-Phenylaziridine-2-carboxamide Step1 1. Determine Relative Config (cis/trans) Method: 1H NMR (J-coupling) Start->Step1 Decision1 Is sample crystalline? Step1->Decision1 MethodA Method A: SCXRD (Gold Standard) Decision1->MethodA Yes MethodB Method B: ECD + DFT (Solution Phase) Decision1->MethodB No (Oil/Amorphous) MethodC Method C: Chiral HPLC/NMR (Comparative) Decision1->MethodC Reference Available ResultA Direct Absolute Assignment (Flack Parameter) MethodA->ResultA ResultB Compare Exp. vs Calc. Spectrum (Cotton Effects) MethodB->ResultB

Figure 1: Decision tree for selecting the validation method based on sample physical properties.

Deep Dive Comparison of Validation Methods

Method A: Single Crystal X-ray Diffraction (SCXRD)

Status: The Gold Standard (Absolute)[1][2]

SCXRD provides an unambiguous three-dimensional map of the electron density. For chiral molecules, the Flack parameter is calculated to distinguish between enantiomers based on anomalous dispersion of X-rays.[1]

  • Mechanism: Heavy atoms (even Oxygen/Nitrogen in modern diffractometers) scatter X-rays differently depending on the Friedel pairs, allowing determination of absolute structure.

  • Protocol:

    • Crystallization: Dissolve 5-10 mg in methanol/ethanol. Allow slow evaporation at 4°C. If the amide forms needles, try vapor diffusion with hexane.

    • Data Collection: Mount crystal at 100 K (reduces thermal motion). Collect full sphere data using Cu-Kα radiation (preferred for light atom structures over Mo-Kα).

    • Refinement: Refine structure to R-factor < 5%. Calculate Flack parameter (x).[1][3]

      • 
        : Correct absolute structure.
        
      • 
        : Inverted structure (wrong enantiomer).
        

Expert Insight: While definitive, 3-phenylaziridine-2-carboxamide is a light-atom molecule. If the Flack parameter has a high standard error (e.g., 0.0 ± 0.3), you must co-crystallize with a heavy atom acid (e.g., HBr) or use a high-flux source.

Method B: Electronic Circular Dichroism (ECD) with DFT

Status: The Modern Standard (Non-Destructive)

When crystals are unavailable, ECD is the most reliable method. It compares the experimental UV-Vis circular dichroism spectrum with a quantum-mechanically calculated spectrum (Time-Dependent DFT).

  • Mechanism: The phenyl chromophore and the amide group exhibit specific "Cotton Effects" (peaks/troughs) in the CD spectrum (200-300 nm) influenced by the chiral environment of the aziridine ring.

  • Protocol:

    • Experimental: Prepare a 0.1 mg/mL solution in Methanol or Acetonitrile. Record CD spectrum (190-400 nm).

    • Computational (In Silico):

      • Perform conformational search (MMFF94).

      • Optimize geometries (DFT B3LYP/6-31G*).

      • Calculate excited states (TD-DFT B3LYP/6-311++G**).

    • Validation: Boltzmann-weight the calculated spectra and overlay with experimental data. A positive Cotton effect at ~220 nm often correlates with specific phenyl orientation relative to the amide.

Method C: NMR Spectroscopy (Relative & Derivatization)

Status: Essential for Relative, Conditional for Absolute

NMR is the first line of defense. The vicinal coupling constant (


) distinguishes cis/trans isomers.
  • Relative Config (Cis/Trans):

    • Cis-aziridines:

      
      
      
    • Trans-aziridines:

      
      
      
    • Note: For 3-phenylaziridine-2-carboxamide, the trans isomer typically shows

      
       due to the ring strain.
      
  • Absolute Config (Mosher's Method): Requires derivatization of the aziridine nitrogen or hydrolysis of the amide.

    • Risk:[4] Derivatization can induce ring opening or N-inversion. This method is not recommended as the primary tool for this specific molecule unless Method A and B fail.

Comparative Data Analysis

The following table summarizes the operational parameters for each method, derived from standard application lab metrics.

FeatureSCXRD (X-Ray)ECD + DFTNMR (1H / NOE)
Primary Output Absolute 3D StructureCalculated vs. Exp. MatchRelative Config (Cis/Trans)
Sample State Single Crystal (Quality Critical)Solution (Amorphous/Oil ok)Solution
Sample Qty 1 - 5 mg< 0.5 mg5 - 10 mg
Confidence > 99% (if Flack parameter valid)90 - 95%High for Relative; Low for Absolute
Turnaround 1-3 Weeks (growing crystals)2-3 Days (computation time)1 Hour
Limitation Light atom structure (needs Cu source)Chromophore overlapRequires derivatization for Absolute

Detailed Experimental Protocol: ECD Validation

Since crystallization is unpredictable, the ECD + DFT workflow is the most robust general protocol for 3-phenylaziridine-2-carboxamide.

Step 1: Sample Preparation
  • Prepare a 1.0 mM stock solution of the analyte in HPLC-grade Acetonitrile (ACN).

  • Transfer to a 0.1 cm pathlength quartz cuvette.

  • Run a baseline correction using pure ACN.

Step 2: Data Acquisition[2]
  • Instrument: Jasco J-1500 or equivalent.

  • Parameters:

    • Range: 190–350 nm

    • Scan Speed: 50 nm/min

    • Accumulations: 4 scans (averaged)

    • Bandwidth: 1 nm

Step 3: Computational Correlation (The "Self-Validating" Step)

To ensure trustworthiness, you must calculate the spectrum for both enantiomers (e.g., 2R,3R and 2S,3S).

  • Generate Conformers: Use Spartan or Gaussian to find low-energy conformers. Aziridine rings are rigid, but the phenyl ring rotation and amide orientation will generate multiple minima.

  • TD-DFT Calculation: Calculate the UV/CD transitions.

  • Overlay: If the experimental spectrum (blue line) matches the calculated spectrum for (2R,3R) (red line) and is the mirror image of (2S,3S), the assignment is validated.

ECD_Workflow Exp Experimental Spectrum (Acetonitrile) Compare Spectral Overlay (Cotton Effects) Exp->Compare Calc TD-DFT Calculation (B3LYP/6-311++G**) Calc->Compare Result Assignment Confirmed Compare->Result Match

Figure 2: Workflow for ECD-based absolute configuration assignment.

References

  • G. Pescitelli, et al. (2015). Enantioselective Preparation, Conformational Analysis and Absolute Configuration of Highly Substituted Aziridines. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Retrieved from [Link]

  • University of Illinois. (2004). Aziridines: Rethinking Their Application and Manipulation in Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Approaches for the Construction of Chiral Aziridines. Retrieved from [Link]

Sources

A Comparative Guide to the Potency of Aziridine and Azetidine Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Strained Rings in Medicinal Chemistry

In the landscape of modern drug discovery, small, saturated heterocycles have become indispensable tools for medicinal chemists. Among these, the three-membered aziridine and four-membered azetidine rings represent two of the most intriguing scaffolds.[1][2] Both are characterized by significant ring strain, which dictates their unique chemical reactivity and conformational behavior.[3][4] When incorporated into a carboxamide structure, these rings offer distinct advantages and disadvantages, profoundly influencing a compound's biological potency, mechanism of action, and overall drug-like properties.

This guide provides an in-depth, comparative analysis of aziridine and azetidine carboxamides, moving beyond a simple list of properties to explore the causal relationships between structure, reactivity, and biological potency. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting scaffolds for their therapeutic programs. We will dissect their physicochemical properties, compare their dominant mechanisms of action, and provide validated experimental protocols for their evaluation.

Part 1: Structural and Physicochemical Foundations

The fundamental differences in potency between aziridine and azetidine carboxamides stem from their distinct ring sizes, which influence ring strain, basicity, and conformational rigidity.

  • Ring Strain and Reactivity: Aziridines possess a higher degree of ring strain (approx. 27 kcal/mol) compared to azetidines (approx. 26 kcal/mol).[4] This makes the aziridine ring a potent electrophile, highly susceptible to nucleophilic ring-opening.[5] This inherent reactivity is the cornerstone of its mechanism of action but also a potential liability. Azetidines, while still strained, are significantly more stable, allowing them to be handled more easily and function as robust structural motifs rather than reactive warheads.[3]

  • Basicity and pKa: The nitrogen atom in aziridine is less basic (pKa of the conjugate acid is ~7.9) than in acyclic amines due to the increased s-character of the nitrogen's lone pair electrons.[6] In contrast, azetidine is a stronger base, with a pKa of ~11.29 for its conjugate acid, which is more in line with typical secondary amines.[7][8] This difference in basicity can critically affect a molecule's charge state at physiological pH, influencing solubility, cell permeability, and target engagement.

  • Conformational Rigidity: Azetidines provide a conformationally restricted framework that can precisely position substituents in 3D space.[2][9] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[10] While aziridines are also rigid, their utility is more often defined by their reactivity than their role as a scaffold for orienting substituents.

Part 2: Comparative Pharmacological Profiles and Potency

The structural differences outlined above translate into two distinct pharmacological paradigms. Aziridine carboxamides often act as irreversible, covalent inhibitors, while azetidine carboxamides typically function as non-covalent binders within highly optimized, rigid structures.

Aziridine Carboxamides: Potency Through Reactivity

Aziridines are powerful alkylating agents, and their biological activity is primarily driven by their ability to form covalent bonds with nucleophilic residues in biological macromolecules like proteins and DNA.[11][12] This mechanism is responsible for the potent, often cytotoxic, effects of many aziridine-containing compounds.

  • Mechanism of Action: The potency of aziridine-containing agents is often based on toxicity rather than specific, high-affinity binding.[11] Electron-withdrawing groups can decrease the electron density on the aziridine ring, reducing its reactivity towards nucleic acids and increasing selectivity for softer nucleophiles like the thiolate anion of cysteine residues.[12][13] This has been exploited in the design of targeted cysteine protease inhibitors.[12][13]

  • Therapeutic Applications:

    • Anticancer Agents: Natural products like Mitomycin C are well-known anticancer agents that crosslink DNA after reductive activation of the aziridine ring.[6][11]

    • Antibacterial Agents: Many natural and synthetic aziridines exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][11]

    • Enzyme Inhibitors: Activated aziridines, such as derivatives of aziridine-2-carboxylic acid, have been developed as potent inhibitors of cysteine proteases.[12][13] However, it's noteworthy that the amide of aziridine-2-carboxylic acid (Az-CONH2) is significantly less potent than the corresponding acid (Az-COOH), indicating that the carboxamide group can modulate the ring's inherent reactivity.[12][13]

Azetidine Carboxamides: Potency Through Precision

Azetidines are considered "privileged scaffolds" in drug discovery.[14][15] Rather than acting as reactive agents, they serve as stable, three-dimensional frameworks that enhance potency by improving receptor affinity and optimizing pharmacokinetic properties.[14][16]

  • Mechanism of Action: The rigid structure of the azetidine ring helps to lock appended pharmacophoric groups into a bioactive conformation.[2][9] This can lead to a substantial increase in binding affinity for the target protein.[17] The replacement of more flexible (e.g., pyrrolidine) or planar (e.g., phenyl) rings with an azetidine can improve metabolic stability, aqueous solubility, and cell permeability.[8][16]

  • Therapeutic Applications:

    • Anticancer Agents: (R)-azetidine-2-carboxamides have been developed as potent, sub-micromolar inhibitors of the STAT3 protein, demonstrating a significant improvement in potency over previous scaffolds.[17]

    • Antiviral Agents: Azetidine-containing dipeptides have been synthesized as inhibitors of human cytomegalovirus (HCMV), where the conformational restriction induced by the azetidine ring appears crucial for activity.[18][19]

    • Herbicides: Substituted azetidinyl carboxamides have been identified as a novel class of herbicides that inhibit the acyl-ACP thioesterase enzyme in plants.[20][21]

Quantitative Comparison of Representative Compounds

Direct head-to-head comparisons are rare in the literature, as these scaffolds are typically employed to address different biological targets with different mechanisms. The table below summarizes the potency of representative compounds from each class to illustrate their respective strengths.

Compound ClassRepresentative CompoundTarget/OrganismPotency MetricValueReference
Aziridine Carboxamide Tretazicar (CB1954)Leishmania majorEC₅₀0.05 µM[22]
Aziridine Derivative 345 Mycobacterium tuberculosisMIC0.5 µg/mL[22]
Naphthalene Sulphonamide of Az-COOHHT-1080 Cancer Cell LineIC₅₀3.9 µM (average)[13]
Azetidine Carboxamide STAT3 Inhibitor 5o STAT3 DNA-BindingIC₅₀0.38 µM[17]
STAT3 Inhibitor 8i STAT3 DNA-BindingIC₅₀0.34 µM[17]
HCMV Inhibitor 1 Human CytomegalovirusEC₅₀1.1 µM[19]

Part 3: Experimental Protocols for Potency Determination

To ensure scientific integrity, the evaluation of novel aziridine and azetidine carboxamides requires a validated, multi-step approach. The following protocols describe standard, self-validating systems for assessing potency, from initial target engagement to cellular effects.

G start Compound Synthesis (Aziridine or Azetidine Carboxamide) step1 Protocol 1: In Vitro Target Inhibition Assay (e.g., Enzyme Kinetics) start->step1 Determine IC₅₀ step2 Protocol 2: Cellular Potency & Cytotoxicity Assay (e.g., MTT Assay) step1->step2 Determine EC₅₀ / CC₅₀ step3 Protocol 3 (if applicable): Antimicrobial Susceptibility Test (e.g., MIC Determination) step2->step3 Determine MIC end Candidate Selection for In Vivo Studies step2->end step3->end

Protocol 1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

Causality: This assay is the first step to confirm direct interaction with the molecular target, independent of cellular factors like membrane permeability. It quantifies the concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀), providing a direct measure of target-based potency.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT).

    • Prepare solutions of the target enzyme and its corresponding fluorogenic substrate in assay buffer.

  • Assay Plate Setup:

    • In a 96-well microplate, perform serial dilutions of the test compound stock to create a range of concentrations (e.g., 100 µM to 1 nM). Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Enzyme Reaction:

    • Add the target enzyme solution to each well and incubate with the compound for a pre-determined time (e.g., 15 minutes at room temperature) to allow for binding. For potential covalent inhibitors (aziridines), this pre-incubation step is critical.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence over time (kinetic read) at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) for each concentration.

    • Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Causality: This assay measures the compound's effect on cell viability. It is a crucial secondary screen to assess not only the desired therapeutic effect (e.g., killing cancer cells) but also general toxicity. It integrates multiple factors, including cell permeability, metabolic stability, and off-target effects.

Methodology:

  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa, HT-1080) in appropriate media until approximately 80% confluent.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the cells and add the media containing the different compound concentrations. Include media-only and DMSO-vehicle controls.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of compound concentration and fit the data to determine the CC₅₀ (cytotoxic concentration 50%) or GI₅₀ (growth inhibition 50%) value.

Conclusion: A Tale of Two Scaffolds

The choice between an aziridine and an azetidine carboxamide is a strategic decision dictated by the therapeutic goal.

  • Aziridine carboxamides offer extreme potency, often in the nanomolar range, driven by their inherent reactivity as alkylating agents.[22] This makes them highly effective cytotoxic agents for applications in oncology and infectious diseases. However, this potency is intrinsically linked to a higher risk of toxicity and off-target effects, demanding careful structural modulation to enhance selectivity.[11][23]

  • Azetidine carboxamides represent a more modern approach to drug design, where the scaffold's value lies in its stability and conformational rigidity.[10][16] Potency is achieved not through reactivity, but by using the rigid four-membered ring to create molecules with superior binding affinity, selectivity, and improved pharmacokinetic profiles.[14][17] This makes them exceptionally versatile for a wide range of non-covalent inhibitors across numerous disease areas.

Ultimately, the high-risk, high-reward reactivity of the aziridine contrasts with the stable, precision-engineering approach offered by the azetidine. Understanding this fundamental dichotomy is crucial for leveraging these powerful scaffolds to their full potential in the development of next-generation therapeutics.

References

  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161.
  • D'hooghe, M., & De Kimpe, N. (2011). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 16(4), 2846–2865.
  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. SynOpen, 9, 247-257.
  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Turkson, J., et al. (2014). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1177–1182.
  • (S)-Azetidine-2-carboxamide hydrochloride. (2024). Pen-Hsing Trading Co., Ltd.
  • Aleksis, R., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190898.
  • Sharma, R., et al. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY, 2(11), 543-548.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 9, 247-257.
  • Aleksis, R., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Gelas-Mialhe, Y., et al. (2000).
  • Luisi, R., et al. (2023). Biological activity of aziridine derivatives.
  • Aziridines. (n.d.). In Wikipedia.
  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47539-47573.
  • Kumar, A., & Kumar, R. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Current Chemical Biology, 10(2), 86-97.
  • Singh, A., et al. (2024). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 17(7), 3121-3126.
  • Scott, M. D., & Bull, J. A. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1247-1264.
  • Wang, Z., & Engle, K. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3591–3605.
  • Al-Terkawi, A., et al. (2022). Representative examples of drugs with aziridine or azirine structures.
  • Ghorai, M. K., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11215-11227.
  • Luisi, R., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(22), 4627-4652.
  • Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2633-2644.
  • Pace, V. (2020). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Synthesis, 52(23), 3463-3479.
  • Naughton, P., et al. (1996). Relationship between acute toxicity of (bis)aziridinylbenzoquinones and cellular pyridine nucleotides. Biochemical Pharmacology, 51(12), 1673-1679.
  • Hoogenboom, R. (2019). Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains.
  • Azetidine. (n.d.). In Wikipedia.
  • Berhault, A., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 126.
  • Jing, F., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules, 53(24), 10925-10933.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. (2025). BenchChem.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). BenchChem.
  • Žukauskaitė, A., et al. (2011).
  • Aleksis, R., et al. (2014). Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions. Chemistry of Heterocyclic Compounds, 49(11), 1589-1598.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
  • Azetidines. (n.d.). Enamine.

Sources

Technical Comparison Guide: IR Spectroscopy for Aziridine-1-Carboxamide Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characterization of the Aziridine Ring in Carboxamide Derivatives Content Type: Publish Comparison Guide

Executive Summary

Aziridine-1-carboxamide derivatives represent a unique class of electrophilic pharmacophores often utilized in oncology (as alkylating agents) and covalent inhibitor design.[1][2] Their structural integrity hinges on the high strain energy (~27 kcal/mol) of the three-membered aziridine ring.

Characterizing these moieties presents a specific challenge: distinguishing the intact, reactive aziridine ring from its hydrolyzed or polymerized by-products. While NMR is the structural gold standard, Infrared (IR) Spectroscopy offers superior utility for rapid stability profiling and solid-state assessment. This guide compares IR against alternative techniques and provides a field-proven protocol for detecting the unique spectral signature of the aziridine-carboxamide linkage.[2]

Part 1: Comparative Analysis – IR Spectroscopy vs. Alternatives[1]

In the context of drug development, the "product" being evaluated is the FTIR-ATR (Attenuated Total Reflectance) methodology compared to Solution NMR and Raman Spectroscopy.

Table 1: Performance Matrix for Aziridine Characterization[1][2]
FeatureFTIR-ATR (Recommended) 1H NMR (Solution) Raman Spectroscopy
Primary Utility Rapid stability screening & solid-state confirmation.[1][2]Definitive structural elucidation & stereochemistry.Complementary symmetric vibration analysis.
Sample State Solid or neat liquid (non-destructive).[2]Solution (requires deuterated solvents).[2]Solid or liquid.[2]
Aziridine Specificity High: Distinct ring strain shifts C-H & C=O bands.[2][3]High: Characteristic upfield protons (δ 2.0–3.0 ppm).[2]Medium: Ring breathing modes are strong, but fluorescence can interfere.[2]
Throughput < 2 minutes per sample.15–30 minutes (prep + acquisition).< 5 minutes.
Risk Factor Low: ATR minimizes sample degradation.[2]High: Acidic impurities in CDCl₃ can induce ring opening.[2]Medium: Laser energy may degrade photosensitive aziridines.[2]
Why IR is Critical for this Application

While NMR confirms connectivity, IR is the superior tool for assessing electronic environment and stability.

  • The "Pyramidal" Shift: In aziridine-1-carboxamides, the nitrogen atom is constrained in a pyramidal geometry.[2] This prevents the lone pair from effectively overlapping with the carbonyl pi-system (reduced resonance). Consequently, the Amide I (C=O) bond retains more double-bond character, shifting to a higher frequency than typical amides. IR detects this electronic nuance instantly.

  • Process Monitoring: IR is the only viable method for monitoring the solid-state stability of these drugs against humidity-induced ring opening (hydrolysis) without dissolving (and potentially altering) the sample.

Part 2: The Spectral Fingerprint (Deep Dive)

To validate the presence of an intact aziridine-1-carboxamide, you must look for a specific pattern of bands. The absence of these, or the appearance of "danger signals," indicates degradation.

1. The "Blue-Shifted" Amide I Band (1680 – 1720 cm⁻¹)

Unlike typical secondary amides (which absorb at ~1640–1660 cm⁻¹), the carbonyl in aziridine-1-carboxamides is electron-deficient due to the lack of resonance donation from the strained nitrogen.

  • Target Frequency: 1680–1710 cm⁻¹ (often appearing as a sharp, ketone-like band).[1][2]

  • Mechanistic Insight: The pyramidal nitrogen creates a "urea-like" connectivity but with "ketone-like" vibrational physics.[1][2] A shift down to 1650 cm⁻¹ suggests ring opening (relief of strain allows resonance recovery).[2]

2. The Strained C-H Stretch (3000 – 3100 cm⁻¹)

The carbon atoms in the aziridine ring possess high s-character (approximating sp² hybridization).

  • Target Frequency: 3010–3060 cm⁻¹ .

  • Differentiation: These bands appear just above the aliphatic C-H stretching region (<3000 cm⁻¹).[3][4] In the absence of alkene/aromatic protons, this is diagnostic for the ring.

3. Ring Deformation "Breathing" Mode (~850 – 950 cm⁻¹)[1]
  • Target Frequency: ~850–920 cm⁻¹ (variable depending on substitution).

  • Validation: This band must disappear upon hydrolysis.[2]

4. The "Danger Signals" (Degradation)

If the ring opens (e.g., via hydrolysis to a urea derivative), the spectrum changes drastically:

  • Appearance of O-H/N-H: Broad bands at 3200–3400 cm⁻¹ .[2][5]

  • Amide Shift: The C=O band shifts to a lower wavenumber (~1650 cm⁻¹ ) as the nitrogen becomes planar and resonance is restored.

Part 3: Experimental Protocol (Self-Validating)

Objective: Characterize a synthesized aziridine-1-carboxamide derivative using ATR-FTIR while preventing sample degradation.

Equipment: FTIR Spectrometer with Diamond ATR accessory (ZnSe is acceptable but less durable).

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol.[2] Crucial: Ensure the crystal is dry; residual alcohol can react with the aziridine (alcoholysis).

    • Collect a background spectrum (air) to remove atmospheric CO₂/H₂O lines.[2]

  • Sample Deposition:

    • Place <5 mg of the solid derivative onto the crystal.

    • Caution: Do not grind the sample with KBr. The high pressure and hygroscopic nature of KBr can catalyze ring opening (acid-catalyzed hydrolysis). Use neat ATR only.

  • Acquisition:

    • Apply moderate pressure (enough for contact, but avoid crushing brittle crystals excessively if heat-sensitive).[1][2]

    • Scan range: 4000–600 cm⁻¹.[2][6]

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 16–32 (keep acquisition time short to minimize light/heat exposure).

  • Data Validation (The "Go/No-Go" Check):

    • Check 1: Is there a sharp band >1680 cm⁻¹? (Yes = Intact Amide).[2]

    • Check 2: Is the region 3200–3500 cm⁻¹ clear of broad bands? (Yes = No Hydrolysis).

    • Check 3: Are there small peaks >3000 cm⁻¹? (Yes = Strained Ring C-H).

Part 4: Visualization of Logic & Pathways
Diagram 1: Spectral Interpretation Decision Tree

This diagram illustrates the logical flow for determining sample integrity based on IR data.

Aziridine_Logic Start Acquire ATR-FTIR Spectrum Check_CO Check Carbonyl (C=O) Region Start->Check_CO High_Freq Band at 1680-1710 cm⁻¹? Check_CO->High_Freq Low_Freq Band at ~1650 cm⁻¹? Check_CO->Low_Freq Check_OH Check 3200-3500 cm⁻¹ High_Freq->Check_OH Yes Result_Open CONCLUSION: Ring Opened/Hydrolyzed (Planar N, Resonance Restored) Low_Freq->Result_Open Yes (Likely Urea) Clean_OH Region Clear? Check_OH->Clean_OH Broad_OH Broad Absorption? Check_OH->Broad_OH Result_Intact CONCLUSION: Intact Aziridine Ring (Pyramidal N, No Hydrolysis) Clean_OH->Result_Intact Yes Broad_OH->Result_Open Yes (Hydrolysis)

Caption: Logical decision tree for validating aziridine-1-carboxamide integrity via FTIR.

Diagram 2: Mechanistic Impact on Vibrational Modes

This diagram visualizes why the spectral shift occurs (Electronic Effect).

Mechanism Aziridine Aziridine Ring (Strained, Pyramidal N) Amide_Resonance Amide Resonance (N Lone Pair -> C=O) Aziridine->Amide_Resonance Inhibits (Orthogonal Orbital) CO_Bond C=O Bond Character Amide_Resonance->CO_Bond Reduced Single Bond Character Wavenumber IR Frequency (cm⁻¹) CO_Bond->Wavenumber Increases (Stiffer Bond) >1680 cm⁻¹

Caption: The suppression of amide resonance by the aziridine ring leads to a higher wavenumber C=O stretch.[1]

References
  • Zaretsky, S., et al. (2014).[2] Twisted amide electrophiles enable cyclic peptide sequencing.[2][7] Organic & Biomolecular Chemistry.[2][7] Link

    • Supports the "twisted amide" concept and the resulting electrophilicity/spectral shifts.
  • Hrenar, T., et al. (2010).[2] Vibrational spectroscopy of aziridine and its derivatives.[2][8] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[2] Link[1]

    • Authoritative source for aziridine ring deform
  • Lombardo, M., & Trombini, C. (2002).[2] Aziridines and Epoxides in Organic Synthesis.[2] Current Organic Chemistry.[2]

    • Provides context on the reactivity and stability challenges of aziridine deriv
  • Pietrusiewicz, K. M., et al. (1989).[2] Photoelectron spectra and electronic structure of 1-substituted aziridines. Journal of Molecular Structure.[2][9] Link

    • Fundamental grounding for the electronic structure and nitrogen pyramidaliz

Sources

Benchmarking (2S,3S)-3-phenylaziridine-2-carboxamide stability against other electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking (2S,3S)-3-phenylaziridine-2-carboxamide

Executive Summary: The "Goldilocks" Electrophile?

In the resurgence of Targeted Covalent Inhibitors (TCIs), the choice of warhead is the single most critical design decision. While acrylamides (e.g., Ibrutinib, Osimertinib) dominate the landscape as "soft" electrophiles, certain targets—particularly those with less nucleophilic cysteines or sterically demanding pockets—require alternative reactivity profiles.

This guide benchmarks (2S,3S)-3-phenylaziridine-2-carboxamide , a strained, activated aziridine. Unlike the widely used acrylamides (which rely on Michael addition) or the highly aggressive chloroacetamides (


), this aziridine scaffold offers a unique "strain-release" mechanism . It combines the high intrinsic reactivity of a 3-membered ring with the electronic modulation of a carboxamide, positioning it as a potent "thiol-trapper" that functions effectively at physiological pH without requiring the acid catalysis needed for unactivated aziridines.

Key Takeaway: This warhead exhibits faster kinetics (


) than standard acrylamides but requires rigorous stability profiling to prevent off-target hydrolysis.

Chemical Profile & Mechanism of Action

To benchmark this molecule, one must first understand its distinct reactivity mode.

  • Stereochemical Configuration: The (2S,3S) designation (typically cis in this scaffold, depending on priority assignment) places the phenyl ring and the carboxamide on the same face of the aziridine. This increases steric strain compared to the trans isomer, potentially enhancing ring-opening reactivity.

  • Activation: The C2-carboxamide is an electron-withdrawing group (EWG).[1] It polarizes the C-N bonds, activating the ring toward nucleophilic attack.

  • Regioselectivity: Nucleophilic attack by thiols (e.g., Cysteine, Glutathione) predominantly occurs at the C3 (benzylic) position . Despite the steric bulk of the phenyl group, the developing negative charge is better stabilized at the benzylic position during the transition state, leading to ring opening with inversion of configuration .

Diagram 1: Thiol-Mediated Ring Opening Mechanism

ReactionMechanism Figure 1: Mechanism of Cysteine Targeting by Activated Aziridines Aziridine (2S,3S)-3-phenylaziridine -2-carboxamide (Electrophile) TS Transition State (Nu attack at C3) Aziridine->TS Activation by Carboxamide (EWG) Thiol R-SH (Cysteine/GSH) Thiol->TS Nucleophilic Attack Intermediate Ring Opening (Strain Release) TS->Intermediate C3-N Bond Cleavage Product Thioether Adduct (Inverted Stereochem) Intermediate->Product Proton Transfer

Comparative Benchmarking: Aziridine vs. Alternatives

The following data synthesizes experimental trends from chemical biology literature comparing activated aziridines against standard covalent warheads.

Table 1: Electrophile Performance Matrix
Feature(2S,3S)-Aziridine-2-carboxamide Acrylamide (e.g., Ibrutinib)Chloroacetamide Epoxide
Reaction Type Nucleophilic Ring OpeningMichael Addition (1,4-conjugate)

Displacement
Nucleophilic Ring Opening
Hard/Soft Character Intermediate/HardSoftHardHard
GSH

(pH 7.4)
10 – 60 min (Moderate-High)1 – 6 hours (Low-Moderate)< 5 min (Very High)> 24 hours (Low)
Intrinsic Reactivity (

)
High (

)
Low (

)
Very High (

)
Low (requires activation)
pH Dependence pH Independent for ThiolsBase Catalyzed (Thiolate required)Base CatalyzedAcid Catalyzed (usually)
Selectivity High for Cys; Low for LysHigh for CysLow (Promiscuous)Low (Promiscuous)
Plasma Stability Moderate (Risk of hydrolysis)HighLow (Rapid degradation)High

Analysis:

  • Reactivity: The (2S,3S)-aziridine is significantly more reactive than acrylamides. While acrylamides often require a specific orientation in the protein pocket to react (proximity effect), the aziridine's intrinsic ring strain drives the reaction, allowing it to target "difficult" cysteines that acrylamides miss.

  • Toxicity Risk: Unlike chloroacetamides, which indiscriminately alkylate many proteome residues (leading to toxicity), the aziridine-carboxamide shows a preference for thiols over amines at physiological pH, offering a better therapeutic index.

  • Stability: The primary liability is hydrolysis. Unlike acrylamides, which are stable in buffer, activated aziridines can slowly hydrolyze to amino alcohols. Benchmarking this hydrolysis rate is mandatory.

Experimental Protocols for Benchmarking

To validate the stability and reactivity of your specific (2S,3S) isomer, execute the following self-validating workflows.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity and predict off-target toxicity.

  • Preparation:

    • Prepare a 10 mM stock of (2S,3S)-aziridine in DMSO.

    • Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

    • Internal Standard (IS): Warfarin or Tolbutamide (10 µM final).

  • Incubation:

    • Mix compound (final 10 µM) with excess GSH (final 100 µM or 1 mM for pseudo-first-order kinetics) in PBS at 37°C.

    • Control: Compound in PBS without GSH (to measure hydrolysis).

  • Sampling:

    • At

      
       min, remove aliquots.
      
    • Quench: Immediately add equal volume of ice-cold Acetonitrile + 0.1% Formic Acid (precipitates proteins/stops reaction).

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent ion

      
      .
      
    • Monitor the appearance of the GSH-Adduct

      
      .
      
  • Calculation:

    • Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • 
      .
      
Protocol B: Hydrolytic Stability Profiling

Purpose: To ensure the molecule survives plasma transport.

  • Setup: Incubate 10 µM compound in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) at 37°C.[2]

  • Detection: Use the same LC-MS method as above.

  • Benchmark:

    • Pass: < 10% degradation over 4 hours at pH 7.4.

    • Fail: > 50% degradation implies the warhead is too "hot" or unstable for oral delivery without encapsulation.

Diagram 2: Benchmarking Workflow

ExperimentalWorkflow cluster_Assays Parallel Assays Start Compound Stock (2S,3S)-Aziridine GSH GSH Reactivity (PBS pH 7.4, 100x Thiol) Start->GSH Hydrol Hydrolytic Stability (PBS Only) Start->Hydrol Quench Quench (ACN + Formic Acid) GSH->Quench Timepoints Hydrol->Quench Timepoints LCMS LC-MS/MS Analysis (Parent vs Adduct) Quench->LCMS Data Calculate k_chem & t_1/2 LCMS->Data

Interpretation of Results

  • Scenario A: GSH

    
     min. 
    
    • Diagnosis: Too reactive. Likely to cause immunotoxicity (haptenization) or rapid clearance.

    • Fix: Add steric bulk to C3 (e.g., change Phenyl to o-Tolyl) to slow nucleophilic attack.

  • Scenario B: GSH

    
     min - 2 hours. 
    
    • Diagnosis:Ideal. Comparable to potent acrylamides but with a different geometric approach vector. Suitable for drug candidates.[3][4][5]

  • Scenario C: Rapid Hydrolysis in PBS.

    • Diagnosis: The ring is opening by water attack. The (2S,3S) cis-strain might be too high.

    • Fix: Switch to the trans isomer ((2S,3R)) or switch the amide to an ester (though esters are liable to esterases, they change the electronics).

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Aleksis, R., et al. (2014).[3] Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions.[3][6] Chemistry of Heterocyclic Compounds. Link

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition. Link

  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry. Link

  • Vicik, R., et al. (2006). Aziridine-2,3-dicarboxylate inhibitors of the proteasome: Synthesis, biological evaluation and structure-activity relationships. ChemMedChem. Link

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.